molecular formula C11H23NO3 B15606886 N-Boc-N-methyl-D-Valinol

N-Boc-N-methyl-D-Valinol

Cat. No.: B15606886
M. Wt: 217.31 g/mol
InChI Key: CMQXNCQNVUMSNJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-methyl-D-Valinol is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1

InChI Key

CMQXNCQNVUMSNJ-VIFPVBQESA-N

Origin of Product

United States

Foundational & Exploratory

N-Boc-N-methyl-D-Valinol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-Boc-N-methyl-D-Valinol. While specific experimental data for this compound is limited in publicly available literature, this document compiles inferred properties based on structurally related analogs and outlines detailed, validated experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this chiral building block.

Core Chemical Properties

This compound is a chiral amino alcohol derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom, which is also methylated. The D-configuration at the stereocenter and the presence of the N-methyl group make it a valuable building block for synthesizing peptides and peptidomimetics with modified backbones, which can enhance proteolytic stability and conformational rigidity.

The quantitative data for this compound are summarized below. It is important to note that due to the scarcity of direct experimental data, some values are calculated or inferred from closely related compounds such as N-Boc-D-Valinol and various N-Boc-N-methyl amino acids.

PropertyValueSource
IUPAC Name tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamateN/A
Molecular Formula C₁₁H₂₃NO₃Calculated
Molecular Weight 217.31 g/mol Calculated
Appearance White to off-white solidInferred
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Optical Rotation Data not availableN/A
Solubility Soluble in methanol (B129727), ethanol, dichloromethane, ethyl acetate (B1210297).Inferred
Stability Stable under neutral and basic conditions. Acid-labile.[]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from the commercially available N-Boc-D-valine. The first step involves the methylation of the nitrogen atom of the carbamate, followed by the reduction of the carboxylic acid to a primary alcohol.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from N-Boc-D-valine to this compound.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction A N-Boc-D-valine B N-Boc-N-methyl-D-valine A->B  NaH, CH₃I  THF, 0°C to RT C This compound B->C  BH₃·THF or LiAlH₄  THF, 0°C to RT

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-Boc-N-methyl-D-valine

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[2] The reaction selectively methylates the nitrogen of the Boc-carbamate in the presence of the free carboxylic acid.

Materials:

  • N-Boc-D-valine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of N-Boc-D-valine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

This protocol describes the reduction of the carboxylic acid to a primary alcohol. Borane-THF complex is a common reagent for this transformation as it selectively reduces carboxylic acids in the presence of the Boc-carbamate.

Materials:

  • N-Boc-N-methyl-D-valine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add the borane-THF complex solution (1.5 - 2.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublets and a multiplet), a singlet for the N-methyl group, a multiplet for the chiral C-H proton, signals for the CH₂OH group, and a large singlet for the nine protons of the Boc group. Based on data for the methyl ester of the L-enantiomer, the N-methyl signal would appear around 2.7-2.9 ppm, and the Boc singlet around 1.4-1.5 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 11 carbon atoms, including the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the N-methyl carbon, and the carbons of the valinol backbone.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would likely show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 218.3 or a sodium adduct [M+Na]⁺ at m/z 240.3.

Stability and Storage

The N-tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, making the compound relatively easy to handle.[] However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an organic solvent).[][4]

Storage Recommendations:

  • Store in a cool, dry place, away from direct sunlight.

  • Keep the container tightly sealed to prevent moisture ingress.

  • For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Applications in Research and Development

This compound is a specialized chiral building block with significant potential in:

  • Peptide Synthesis: Incorporation of N-methylated amino acids into peptides can prevent the formation of secondary structures and increase resistance to enzymatic degradation. The D-configuration is often used to create retro-inverso peptides or to probe structure-activity relationships.

  • Medicinal Chemistry: It serves as a precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The amino alcohol functionality allows for further chemical modifications.

  • Asymmetric Synthesis: The chiral center makes it a useful starting material or auxiliary in asymmetric synthesis.

References

Technical Guide: Structure Elucidation of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-Valinol is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug discovery. Its structure combines the steric bulk of a valine side chain, N-methylation which can impart specific conformational constraints and metabolic stability, and a Boc protecting group for strategic deprotection in multi-step syntheses. The terminal alcohol functionality serves as a versatile handle for further chemical modifications. This document provides a comprehensive guide to its structure, properties, synthesis, and characterization.

Chemical Structure and Properties

The structure of this compound is deduced from its constituent parts: a D-valine core, an N-methyl group, an N-Boc (tert-butoxycarbonyl) protecting group, and a terminal alcohol resulting from the reduction of the carboxylic acid moiety.

Figure 1: Chemical Structure of this compound
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, derived from its structure and data from analogous compounds.

PropertyValueReference/Basis
Molecular Formula C11H23NO3Deduced from structure
Molecular Weight 217.31 g/mol Calculated from formula
Appearance White to off-white solid or colorless oilAnalogy to Boc-D-valinol[1]
Chirality (R)-configurationBased on D-valine precursor
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate (B1210297). Insoluble in water.General for Boc-protected amino alcohols
CAS Number Not assigned (not commonly available)-

Synthesis and Logic

This compound is most logically synthesized from its corresponding amino acid precursor, N-Boc-N-methyl-D-valine. This precursor can be obtained from D-valine through a two-step process of Boc-protection followed by N-methylation. The final step involves the reduction of the carboxylic acid to a primary alcohol.

synthesis_workflow start D-Valine step1 Boc Protection (Boc)2O, Base start->step1 intermediate1 N-Boc-D-valine step1->intermediate1 step2 N-Methylation NaH, CH3I in THF intermediate1->step2 intermediate2 N-Boc-N-methyl-D-valine step2->intermediate2 step3 Reduction LiAlH4 or NaBH4/I2 intermediate2->step3 product This compound step3->product

Figure 2: Proposed Synthetic Workflow

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structure elucidation.

NMR Spectroscopy
1H NMR (CDCl3, 400 MHz) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
δ 3.60 - 3.75m1HCH-N
δ 3.45 - 3.55m2HCH2OH
δ 2.85s3HN-CH3
δ 2.50 (broad)s1HOH
δ 1.90 - 2.05m1HCH-(CH3)2
δ 1.45s9HC(CH3)3 (Boc)
δ 0.95d3HCH3 (isopropyl)
δ 0.90d3HCH3 (isopropyl)
13C NMR (CDCl3, 100 MHz) Predicted Chemical Shift (ppm) Assignment
δ 156.5C=O (Boc)
δ 79.5C (CH3)3 (Boc)
δ 65.0C H2OH
δ 62.5C H-N
δ 31.0N-C H3
δ 28.5C(C H3)3 (Boc)
δ 27.0C H-(CH3)2
δ 19.5C H3 (isopropyl)
δ 18.5C H3 (isopropyl)

Note: Due to hindered rotation around the N-Boc bond, some signals in both 1H and 13C NMR spectra may appear broadened or as a mixture of rotamers.

Mass Spectrometry and Infrared Spectroscopy
Technique Expected Observations
Mass Spectrometry (ESI+) m/z 218.17 [M+H]+, 240.15 [M+Na]+, 162.11 [M-C4H8+H]+, 118.12 [M-Boc+H]+
Infrared (IR) Spectroscopy (thin film, cm-1) 3400 (broad, O-H stretch), 2960 (C-H stretch, aliphatic), 1685 (C=O stretch, urethane), 1365 & 1390 (t-butyl split), 1160 (C-O stretch)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound.

Synthesis of N-Boc-N-methyl-D-valine

This procedure is adapted from established methods for the N-methylation of Boc-protected amino acids.

  • Setup : A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagents : Dry tetrahydrofuran (B95107) (THF) is added to the flask, followed by N-Boc-D-valine (1.0 eq.). The solution is stirred until the solid dissolves.

  • Cooling : The flask is cooled to 0 °C in an ice bath.

  • Addition of Methyl Iodide : Methyl iodide (CH3I, 4.0 eq.) is added to the cooled solution.

  • Addition of Base : Sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq.) is added portion-wise over 1-2 hours. Vigorous bubbling (H2 evolution) will be observed.

  • Reaction : After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

  • Quenching : The reaction is carefully quenched by cooling to 0 °C and adding isopropanol (B130326) dropwise until bubbling ceases, followed by the slow addition of water.

  • Workup : The solvent is partially removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3x).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Reduction of N-Boc-N-methyl-D-valine to this compound

This protocol describes a common method for reducing N-protected amino acids.

  • Setup : A flame-dried round-bottom flask with a stir bar is placed under an inert atmosphere.

  • Reagents : A solution of N-Boc-N-methyl-D-valine (1.0 eq.) in dry THF is prepared in the flask.

  • Reducing Agent : In a separate flask, a slurry of sodium borohydride (B1222165) (NaBH4, 1.2 eq.) in dry THF is prepared and cooled to 0 °C.

  • Activation : A solution of iodine (I2, 0.5 eq.) in dry THF is added slowly to the NaBH4 slurry. The mixture is stirred for 30 minutes at 0 °C to generate borane (B79455) in situ.

  • Addition : The solution of N-Boc-N-methyl-D-valine is added dropwise to the activated reducing agent at 0 °C.

  • Reaction : The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Quenching : The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Workup : The mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

  • Purification : The organic layer is dried over Na2SO4, filtered, and concentrated. The resulting crude product can be purified by silica (B1680970) gel chromatography to afford pure this compound.

Characterization Workflow

A logical workflow for the characterization and confirmation of the final product is essential.

characterization_workflow start Purified Product tlc TLC Analysis (Single Spot Verification) start->tlc ms Mass Spectrometry (ESI-MS) (Confirm Molecular Weight) tlc->ms ir IR Spectroscopy (Confirm Functional Groups: -OH, C=O) ms->ir nmr_1h 1H NMR Spectroscopy (Proton Environment and Structure) ir->nmr_1h nmr_13c 13C NMR Spectroscopy (Carbon Skeleton) nmr_1h->nmr_13c chiral Polarimetry (Confirm Stereochemistry) nmr_13c->chiral final Structure Confirmed chiral->final

Figure 3: Characterization Workflow

References

A Technical Guide to N-Boc-N-methyl-D-Valinol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The physicochemical properties of N-Boc-N-methyl-D-Valinol can be inferred from its constituent parts: the D-valinol backbone, the N-methyl group, and the tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group enhances solubility in organic solvents and allows for controlled deprotection under acidic conditions[3][4]. N-methylation is a key modification in drug design, often leading to improved pharmacokinetic properties such as increased metabolic stability and cell permeability[5][6].

PropertyEstimated Value/CharacteristicSource/Analogy
CAS Number Not Assigned-
Molecular Formula C11H23NO3-
Molecular Weight 217.31 g/mol -
Appearance Expected to be a solid or oilAnalogy with similar compounds[3][7]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge of Boc-protected amino alcohols
Chirality (R)-configurationDerived from D-Valinol

Synthesis of this compound

The synthesis of this compound can be achieved through the N-methylation of its precursor, N-Boc-D-Valinol. Several methods for the N-methylation of amino acids and their derivatives have been reported, with the Fukuyama-Mitsunobu reaction and methods employing methyl iodide or dimethyl sulfate (B86663) being common[5]. A general and practical protocol for the chemoselective N-methylation of vicinal amino alcohols has also been described, which is highly relevant for this synthesis[8].

Experimental Protocol: N-methylation of N-Boc-D-Valinol

This protocol is a generalized procedure based on established methods for the N-methylation of Boc-protected amino alcohols.

Materials:

  • N-Boc-D-Valinol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with N-Boc-D-Valinol (1.0 eq).

  • Deprotonation: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.

  • Methylation: Methyl iodide (1.5 eq) is added dropwise to the suspension at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Logical Workflow for the Synthesis of this compound

G start Start: N-Boc-D-Valinol deprotonation Deprotonation with NaH in THF start->deprotonation methylation Addition of Methyl Iodide deprotonation->methylation workup Aqueous Work-up and Extraction methylation->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Peptide Synthesis

N-methylated amino acids and their alcohol derivatives are crucial building blocks in medicinal chemistry. The incorporation of N-methyl groups into peptide backbones can significantly enhance their therapeutic properties[6].

  • Improved Pharmacokinetics: N-methylation can increase a peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life. It can also improve membrane permeability and oral bioavailability[5][6].

  • Conformational Control: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

  • Chiral Building Block: As a chiral molecule, this compound is a valuable synthon for the asymmetric synthesis of complex natural products and pharmaceuticals.

Signaling Pathway Context: Potential Role in Modulating Protein-Protein Interactions

Peptides and peptidomimetics derived from N-methylated amino acids are often designed as inhibitors of protein-protein interactions (PPIs), which are implicated in numerous disease pathways. The diagram below illustrates a generalized signaling pathway where a therapeutic peptide might act.

G receptor Cell Surface Receptor proteinA Protein A receptor->proteinA ligand Endogenous Ligand ligand->receptor proteinB Protein B proteinA->proteinB PPI downstream Downstream Signaling Cascade proteinB->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response drug N-methylated Peptide Inhibitor (Derived from this compound) drug->proteinA Inhibition

Caption: Inhibition of a protein-protein interaction.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its preparation from readily available starting materials is straightforward, and its incorporation into peptide structures can confer significant advantages in terms of pharmacokinetic properties and biological activity. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry programs.

References

Technical Guide: N-Boc-N-methyl-D-Valinol - A Chiral Building Block for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Boc-N-methyl-D-Valinol, a specialized chiral amino alcohol derivative. It is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This document details the molecule's physicochemical properties, its strategic applications, and provides a representative experimental protocol for its use.

This compound is a valuable reagent for creating modified peptides with enhanced therapeutic properties. The N-methylation of the peptide backbone is a key strategy to improve metabolic stability against enzymatic degradation and to enhance membrane permeability.[1][2] The temporary tert-butyloxycarbonyl (Boc) protecting group allows for its controlled and efficient incorporation during stepwise solid-phase peptide synthesis (SPPS).[3][4]

Physicochemical and Structural Data

The structural and physical properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula, derived from the structures of the parent compound D-Valinol and the addition of N-methyl and N-Boc groups.

PropertyValueNotes / Reference
Molecular Formula C₁₁H₂₃NO₃Calculated.
Molecular Weight 217.31 g/mol Calculated. For comparison, Boc-D-valinol is 203.28 g/mol and Boc-N-methyl-L-valine is 231.29 g/mol .[5]
IUPAC Name tert-butyl (R)-(1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate-
Synonyms N-tert-butoxycarbonyl-N-methyl-D-valinol, Boc-N-Me-D-Valinol-
Appearance White to off-white solidInferred from similar compounds like Boc-D-valinol and Boc-N-methyl-L-valine.[3]
Solubility Soluble in organic solvents (DMF, DCM, THF, Methanol)Inferred from standard solvents used in peptide synthesis.[6][7]
Storage Conditions Store at 2-8°C under inert gasStandard practice for protected amino acid derivatives to prevent degradation.
Primary Application Solid-Phase Peptide Synthesis (SPPS)Serves as a building block for complex peptides in pharmaceutical and biotechnological research.[3][8]

Core Applications in Drug Development

The incorporation of this compound into peptide structures is a strategic decision to impart drug-like properties.

  • Enhanced Proteolytic Stability : The N-methyl group provides steric hindrance at the amide bond, significantly reducing susceptibility to cleavage by proteases and extending the peptide's in-vivo half-life.[1]

  • Improved Membrane Permeability : By replacing an amide proton (a hydrogen bond donor) with a methyl group, the overall polarity of the peptide backbone is reduced. This can facilitate passive diffusion across cellular membranes, a critical factor for oral bioavailability.[1]

  • Conformational Control : N-methylation restricts the conformational freedom of the peptide backbone. This can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1]

  • Chiral Scaffolding : As a D-enantiomer, it is used to synthesize peptides with unnatural stereochemistry, which are often resistant to proteolysis and can explore different binding interactions with chiral biological targets.[1]

Logical Workflow: Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the commercially available amino acid, D-Valine. The following diagram illustrates a plausible synthetic pathway.

G DValine D-Valine Reduction Reduction (e.g., LiAlH₄ or NaBH₄) DValine->Reduction DValinol D-Valinol Reduction->DValinol BocProtection Boc Protection (Boc₂O, Base) DValinol->BocProtection BocDValinol N-Boc-D-Valinol BocProtection->BocDValinol Methylation N-Methylation (e.g., MeI, NaH) BocDValinol->Methylation FinalProduct This compound Methylation->FinalProduct

Caption: A potential synthetic route from D-Valine to this compound.

Experimental Protocol: Incorporation into a Peptide via Boc-SPPS

This section details a representative protocol for the manual solid-phase synthesis of a peptide incorporating an this compound residue using Boc chemistry.

1. Resin Preparation and Deprotection:

  • Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the first C-terminal amino acid.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Perform deprotection to remove the N-terminal Boc group by treating the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual TFA and by-products.

2. Neutralization:

  • Neutralize the resulting TFA salt on the resin by washing with 10% Diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

  • Wash the resin thoroughly with DCM (5x) to remove excess base.

3. Coupling of this compound:

  • In a separate reaction vessel, pre-activate the this compound. Dissolve this compound (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).

  • Add DIEA (6 eq.) to the activation mixture and allow it to react for 5-10 minutes.

  • Add the activated amino alcohol solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the N-methyl group, coupling reactions can be slower.[4]

  • Monitor the reaction completion. The standard Kaiser test will be negative as it detects primary amines. Use a test for secondary amines, such as the Isatin test.

  • If coupling is incomplete, a second coupling step may be required.

4. Capping (Optional):

  • To block any unreacted N-terminal amines, the resin can be treated with an acetylating agent like acetic anhydride (B1165640) in the presence of a base.

5. Final Cleavage and Purification:

  • Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) with a scavenger like p-cresol.[6]

  • Precipitate the crude peptide in cold diethyl ether, wash several times, and dry.

  • Dissolve the crude peptide in an appropriate aqueous buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Experimental Workflow: Boc-SPPS Cycle

The following diagram visualizes the key steps in a single cycle of Boc solid-phase peptide synthesis for incorporating a residue like this compound.

cluster_workflow Boc-SPPS Cycle start Start: Resin-Bound Peptide deprotection 1. Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Activated Boc-N-Me-D-Valinol) wash2->coupling monitoring Reaction Monitoring (Isatin Test) coupling->monitoring monitoring->coupling Incomplete end End: Elongated Peptide monitoring->end Complete

References

Synthesis of N-Boc-N-methyl-D-Valinol from D-Valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to produce N-Boc-N-methyl-D-Valinol, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid D-valine. The synthesis involves a three-step sequence: protection of the amino group, N-methylation, and subsequent reduction of the carboxylic acid to the corresponding alcohol. This document outlines detailed experimental protocols, presents quantitative data for each step, and illustrates the overall workflow.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step in the synthesis of this compound. The data presented are compiled from various sources and represent expected outcomes under the described experimental conditions.

StepReactionReactantsReagentsSolventTypical Yield (%)Purity (%)
1Boc ProtectionD-ValineDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, Sodium Hydroxide (B78521)Tetrahydrofuran (B95107)/Water85-95>98
2N-MethylationN-Boc-D-valineSodium Hydride (NaH), Iodomethane (B122720) (CH₃I)Tetrahydrofuran70-85>97
3ReductionN-Boc-N-methyl-D-valineSodium Borohydride (B1222165) (NaBH₄), Iodine (I₂)Tetrahydrofuran80-90>98

Experimental Protocols

Step 1: Synthesis of N-Boc-D-valine

This procedure details the protection of the amino group of D-valine using di-tert-butyl dicarbonate.

Materials:

  • D-valine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl) or Citric acid

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-valine in an aqueous solution of sodium hydroxide.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in tetrahydrofuran.

  • Maintain the reaction mixture at room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the tetrahydrofuran under reduced pressure.

  • Wash the aqueous residue with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a suitable acid such as 1M HCl or a citric acid solution.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-valine as a white solid.[1]

Step 2: Synthesis of N-Boc-N-methyl-D-valine

This protocol describes the N-methylation of the Boc-protected D-valine.

Materials:

  • N-Boc-D-valine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of N-Boc-D-valine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add iodomethane dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the THF under reduced pressure.

  • Add water and wash the aqueous layer with diethyl ether to remove mineral oil.

  • Acidify the aqueous layer to pH 3 with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-N-methyl-D-valine.[2]

Step 3: Synthesis of this compound

This final step involves the reduction of the carboxylic acid to a primary alcohol.

Materials:

  • N-Boc-N-methyl-D-valine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred suspension of sodium borohydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of iodine in THF dropwise.

  • After the addition is complete, add a solution of N-Boc-N-methyl-D-valine in THF dropwise.

  • Allow the reaction to stir at room temperature for several hours, or until completion as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from D-valine to this compound.

Synthesis_Workflow DValine D-Valine BocDValine N-Boc-D-valine DValine->BocDValine Step 1: Boc Protection reagent1 (Boc)₂O, NaOH THF/H₂O NMeBocDValine N-Boc-N-methyl-D-valine BocDValine->NMeBocDValine Step 2: N-Methylation reagent2 NaH, CH₃I THF FinalProduct This compound NMeBocDValine->FinalProduct Step 3: Reduction reagent3 NaBH₄, I₂ THF

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and the key transformation occurring at each stage of the synthesis.

Logical_Relationship start Starting Material: D-Valine step1 Step 1: Amino Group Protection (Formation of a Carbamate) start->step1 intermediate1 Intermediate 1: N-Boc-D-valine step1->intermediate1 step2 Step 2: N-Alkylation (Methylation of the Amide Nitrogen) intermediate1->step2 intermediate2 Intermediate 2: N-Boc-N-methyl-D-valine step2->intermediate2 step3 Step 3: Carboxylic Acid Reduction (Conversion to a Primary Alcohol) intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: Logical progression of the synthesis.

References

A Technical Guide to the Spectral Characteristics of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for N-Boc-N-methyl-D-Valinol, a chiral building block valuable in synthetic organic chemistry and drug development. Due to the limited availability of published spectra for this specific compound, this guide presents a compilation of expected data based on analogous structures. It also includes generalized experimental protocols for its synthesis and characterization.

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. These values are derived from typical ranges observed for N-Boc-N-methyl-amino alcohols and related compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH₃)₂-CH0.85 - 1.00d~6.8
(CH₃)₂-CH1.90 - 2.10m-
N-CH₃2.70 - 2.90s-
CH-N3.20 - 3.40m-
CH₂-OH3.50 - 3.70m-
OHBroads-
(CH₃)₃C-O1.45s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
(CH₃)₂-CH18 - 20
(CH₃)₂-CH30 - 32
N-CH₃35 - 38
CH-N60 - 65
CH₂-OH65 - 70
(CH₃)₃C-O28.5
(CH₃)₃C-O79 - 81
C=O (Boc)155 - 157

Table 3: Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3500 - 3200Strong, Broad
C-H stretch (alkane)2960 - 2850Strong
C=O stretch (carbamate)1690 - 1650Strong
N-H bend (carbamate)1540 - 1510Moderate
C-O stretch (alcohol)1050 - 1000Strong
C-O stretch (carbamate)1170 - 1150Strong

Table 4: Predicted Mass Spectrometry Data

Ionm/zFragmentation
[M+H]⁺232.19Molecular Ion
[M-C₄H₈]⁺176.13Loss of isobutylene (B52900) from Boc group
[M-C₅H₉O₂]⁺132.12Loss of Boc group
[M-C₅H₉O₂ - H₂O]⁺114.11Loss of Boc group and water

Experimental Protocols

The following are generalized procedures for the synthesis and spectral analysis of this compound.

2.1. Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from D-Valine.

  • Step 1: Boc Protection of D-Valine To a solution of D-Valine in a 1:1 mixture of dioxane and water, sodium hydroxide (B78521) is added to adjust the pH to approximately 10. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added portion-wise while maintaining the pH. The reaction is stirred at room temperature until completion. The product, N-Boc-D-Valine, is isolated by extraction after acidification.

  • Step 2: N-Methylation of N-Boc-D-Valine N-Boc-D-Valine is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Sodium hydride is added portion-wise at 0°C, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The resulting N-Boc-N-methyl-D-Valine is isolated after an acidic workup and extraction.

  • Step 3: Reduction to this compound N-Boc-N-methyl-D-Valine is dissolved in anhydrous THF and cooled to 0°C. A reducing agent, such as borane-tetrahydrofuran (B86392) complex or lithium aluminum hydride, is added slowly. The reaction is stirred until the starting material is consumed. The reaction is then carefully quenched, and the product, this compound, is isolated and purified by column chromatography.

2.2. Spectral Data Acquisition

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR).

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualizations

3.1. Synthetic Workflow

Synthesis_Workflow D_Valine D-Valine Boc_Valine N-Boc-D-Valine D_Valine->Boc_Valine Boc₂O, NaOH Me_Boc_Valine N-Boc-N-methyl-D-Valine Boc_Valine->Me_Boc_Valine NaH, CH₃I Final_Product This compound Me_Boc_Valine->Final_Product Reduction (e.g., BH₃·THF)

Caption: Synthetic pathway for this compound.

3.2. Spectral Data Interpretation Logic

Spectral_Interpretation cluster_data Spectral Data cluster_features Structural Features Confirmed NMR NMR (¹H, ¹³C) Alkyl_Framework Valinol Backbone & Alkyl Groups NMR->Alkyl_Framework Boc_Group Boc Protecting Group NMR->Boc_Group N_Methyl N-Methyl Group NMR->N_Methyl IR IR IR->Boc_Group Hydroxyl_Group Hydroxyl Group IR->Hydroxyl_Group MS MS MS->Boc_Group Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula

Caption: Logic for structural confirmation using spectral data.

Solubility of N-Boc-N-methyl-D-Valinol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-N-methyl-D-Valinol, a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information on structurally similar compounds and outlines a detailed protocol for experimental solubility determination.

Introduction to this compound

This compound is an amino alcohol derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom, which is also methylated. The Boc group enhances the lipophilicity of the molecule, generally increasing its solubility in organic solvents compared to the unprotected amino alcohol. This characteristic is crucial for its application in organic synthesis, particularly in solution-phase peptide coupling and the preparation of pharmaceutical intermediates. Understanding its solubility profile is essential for optimizing reaction conditions, purification processes, and formulation development.

Predicted and Qualitative Solubility Data

Based on the structure of this compound and the known solubility of similar compounds, a predicted solubility profile can be inferred. The presence of the non-polar Boc group and the methyl group, combined with the polar hydroxyl group, suggests solubility across a range of organic solvents.

Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilySolventPredicted SolubilityRationale / Notes
Alcohols MethanolSolubleThe hydroxyl group of the valinol backbone can form hydrogen bonds with methanol.
Ethanol (B145695)SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Chlorinated Solvents Dichloromethane (DCM)SolubleA common solvent for organic synthesis, its polarity is suitable for dissolving many Boc-protected compounds.
ChloroformSolubleSimilar to DCM, it is expected to be a good solvent.
Ethers Tetrahydrofuran (THF)SolubleA polar aprotic solvent that can solvate both polar and non-polar parts of the molecule.
Diethyl EtherModerately SolubleLess polar than THF, solubility might be lower.
Polar Aprotic Solvents Dimethylformamide (DMF)Very SolubleA highly polar solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleSimilar to DMF, it is a strong solvent for polar and moderately non-polar compounds.
AcetonitrileSolubleA polar aprotic solvent commonly used in chromatography and as a reaction solvent.
Esters Ethyl AcetateSolubleA moderately polar solvent that should effectively dissolve the compound.
Hydrocarbons TolueneSparingly SolubleA non-polar solvent, solubility is expected to be limited due to the polar hydroxyl group.
HexaneInsolubleA non-polar solvent, unlikely to dissolve the compound to a significant extent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several molecular and environmental factors. A systematic understanding of these factors is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_environmental Environmental Factors BocGroup Boc Group (Lipophilic) Solubility Solubility BocGroup->Solubility Increases in non-polar solvents Hydroxyl Hydroxyl Group (Hydrophilic, H-Bonding) Hydroxyl->Solubility Increases in polar, protic solvents Methyl N-Methyl Group (Increases Lipophilicity) Methyl->Solubility Increases in non-polar solvents ValineSideChain Valine Side Chain (Non-polar) ValineSideChain->Solubility Increases in non-polar solvents Polarity Polarity (Like Dissolves Like) Polarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility Generally Increases Pressure Pressure Pressure->Solubility Minor Effect for Solids

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Vials with tight-fitting caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification of Dissolved Solute (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted, filtered saturated solution sample into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as g/L or mol/L, based on the determined concentration from the HPLC analysis.

G cluster_prep Saturated Solution Preparation cluster_sampling Sampling and Analysis cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal and equilibrate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Prepare dilutions for HPLC E->F G Analyze by HPLC F->G I Determine concentration from peak area G->I H Generate HPLC calibration curve with standards H->I J Calculate original concentration (solubility) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong qualitative and predictive understanding can be established based on its chemical structure and the properties of similar compounds. For precise applications in research and development, experimental determination of solubility using a robust analytical method such as the HPLC-based protocol detailed in this guide is highly recommended. This will ensure accurate and reproducible results for process optimization and formulation in drug development.

References

N-Boc-N-methyl-D-Valinol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, properties, and handling protocols for N-Boc-N-methyl-D-Valinol. This document is intended to serve as an essential resource for researchers, scientists, and professionals involved in drug development and other scientific research where this compound is utilized.

Chemical Identification and Properties

This compound, with the CAS number 106391-87-1, is a chiral amino alcohol derivative. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, making it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H21NO3[1][2]
Molecular Weight 203.28 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid[1]
Melting Point 68-72 °C[1]
Boiling Point 218 °C[1][2]
Density 0.995 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.451 (lit.)[1][2]
Flash Point >230 °F (>110 °C)[1]
Optical Activity [α]23/D +23°, c = 1 in chloroform[1][2]
pKa 12.02 ± 0.46 (Predicted)[1]

Material Safety Data Sheet (MSDS) Summary

The following sections summarize the key safety information for this compound, compiled from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as a hazardous substance. The GHS classification indicates the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
First-Aid Measures

Immediate medical attention is required in case of exposure.

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[3]

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[3] If skin irritation occurs, get medical help.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[4]

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling.[4] Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3][4] The recommended storage temperature is 2-8°C in a dry, sealed container.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear protective gloves and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

  • Dissolution: Dissolve N-methyl-D-Valinol in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Basification: Add a base, such as sodium bicarbonate (NaHCO3), to the solution at 0 °C.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (B1257347) (Boc2O) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for approximately 10-12 hours.

  • Workup: Remove the volatile components of the reaction mixture under reduced pressure. Dilute the remaining solution with water.

  • Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

  • Purification: The crude this compound can be purified using silica (B1680970) gel column chromatography.

Visualizations

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (fume hood) prep_ppe->prep_setup handle_weigh Weigh/measure the required amount prep_setup->handle_weigh handle_react Perform the chemical reaction handle_weigh->handle_react cleanup_decon Decontaminate work surfaces handle_react->cleanup_decon cleanup_dispose Dispose of waste according to regulations cleanup_decon->cleanup_dispose cleanup_wash Wash hands thoroughly cleanup_dispose->cleanup_wash

Caption: General workflow for handling this compound.

MSDS Logical Relationships

This diagram shows the logical flow of information and actions based on the Material Safety Data Sheet.

G cluster_hazard Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response hazard Skin, Eye, and Respiratory Irritant ppe Personal Protective Equipment (PPE) hazard->ppe handling Proper Handling & Storage hazard->handling first_aid First-Aid Measures ppe->first_aid spill Spill & Leak Procedures handling->spill

Caption: Logical relationships of MSDS information for this compound.

Ecological Information

There is currently no data available regarding the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil for this compound.[3] Therefore, it should be handled in a manner that prevents its release into the environment.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4] Chemical waste generators must determine whether a discarded chemical is classified as hazardous and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

References

The "Magic Methyl" Effect: An In-depth Technical Guide to the Role of N-Methylation in Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. Their stereochemistry is often critical for biological activity. A frequently employed strategy in drug design to refine the properties of these molecules is N-methylation—the addition of a methyl group to the nitrogen atom. This seemingly minor modification can induce profound changes in a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, a phenomenon often dubbed the "magic methyl" effect.[1] This technical guide provides a detailed exploration of the multifaceted role of N-methylation in chiral amino alcohols, offering insights into its impact on drug development, detailed experimental protocols, and visual workflows.

The Multifaceted Impact of N-Methylation

The introduction of a methyl group to the amine of a chiral amino alcohol can significantly alter its biological and physical properties. These changes are crucial for optimizing a lead compound into a viable drug candidate.[2]

Physicochemical and Pharmacokinetic (ADMET) Properties

N-methylation directly influences several key absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters:

  • Lipophilicity: N-methylation typically increases lipophilicity (LogP) by masking the hydrogen-bond donating capability of a secondary amine.[3] This can enhance membrane permeability and absorption. However, the effect can be conformation-dependent; in some aromatic amides, N-methylation can disrupt intramolecular hydrogen bonds, leading to a decrease in LogD and an increase in solubility.[3]

  • Solubility: The impact on aqueous solubility is complex. While increased lipophilicity can decrease solubility, N-methylation can also disrupt crystal lattice packing and alter molecular conformation, sometimes leading to a surprising increase in solubility.[1][3]

  • Metabolic Stability: Secondary amines are often susceptible to metabolic degradation. N-methylation can block this metabolic "soft spot," protecting the molecule from enzymes like cytochrome P450s (CYPs) and extending its half-life.[1][4] This modification is a common strategy to improve the stability of peptides and other therapeutics.[4][5]

  • Basicity (pKa): Methylation of a secondary amine to a tertiary amine generally leads to a slight reduction in basicity (a decrease of about one pKa unit).[3] This can influence the ionization state of the drug at physiological pH, affecting receptor interactions and cell penetration.

Pharmacodynamic Properties

The effect of N-methylation on how a drug interacts with its target is often dramatic:

  • Receptor Binding and Potency: The added methyl group can provide additional van der Waals interactions within a receptor's binding pocket, significantly increasing affinity and potency.[1][3] For instance, N-methylation of certain H1 receptor antagonists strongly increased binding affinity.[1] Conversely, if the binding pocket is sterically constrained, N-methylation can decrease or abolish activity.[6] In the case of adrenergic receptors, the presence of an N-methyl group on ephedrine (B3423809) decreases its binding affinity at α-adrenergic receptors compared to its non-methylated counterpart, norephedrine.[7]

  • Selectivity: N-methylation can enhance selectivity for a specific receptor subtype. By altering the molecule's conformation and reducing its backbone flexibility, it can favor binding to one receptor over others, thereby reducing off-target effects.[8][9] This is a key strategy in designing more specific drugs.[9]

The diagram below illustrates the logical relationships between N-methylation and its diverse effects on a chiral amino alcohol's properties.

cluster_physico Physicochemical Properties cluster_pk Pharmacokinetic (ADMET) Properties cluster_pd Pharmacodynamic Properties N_Methylation N-Methylation of Chiral Amino Alcohol Lipophilicity ↑ Lipophilicity (LogP) N_Methylation->Lipophilicity Solubility ↑/↓ Aqueous Solubility N_Methylation->Solubility pKa ↓ Basicity (pKa) N_Methylation->pKa Metabolism ↓ Metabolism (↑ Metabolic Stability) N_Methylation->Metabolism Permeability ↑ Membrane Permeability N_Methylation->Permeability Potency ↑/↓ Binding Affinity & Potency N_Methylation->Potency Selectivity ↑ Receptor Selectivity N_Methylation->Selectivity Conformation Altered Conformation N_Methylation->Conformation Lipophilicity->Permeability Conformation->Solubility Conformation->Potency Conformation->Selectivity

Caption: Impact of N-Methylation on Drug Properties.

Quantitative Data on N-Methylation Effects

The following tables summarize quantitative data from various studies, illustrating the tangible effects of N-methylation on biological activity and physicochemical properties.

Table 1: Impact of N-Methylation on Receptor Binding Affinity and Potency
Parent Compound (Secondary Amine)N-Methylated Analog (Tertiary Amine)TargetMeasurementFold Change (N-Me vs. N-H)Reference
NorephedrineEphedrine α-Adrenergic ReceptorBinding AffinityDecrease[7]
H1R Antagonist (Compound 32)N-Methylated H1R Antagonist (Compound 33) H1 ReceptorBinding Affinity (Ki)Strong Increase[1]
ROCK Inhibitor (Compound 69)N-Methylated ROCK Inhibitor (Compound 70) ROCK1/2Potency (IC50)3- to 4-fold Increase[1]
HIV FSS-RNA Binder (Compound 1E)N-Methylated Analog (Compound 2E) HIV FSS-RNABinding Affinity (KD)~100-fold Increase[10]
Table 2: Impact of N-Methylation on Physicochemical Properties
Compound PairPropertyValue (Secondary Amine)Value (Tertiary Amine)Key ObservationReference
Aliphatic AmidesLog SolubilityBaselineSmall IncreaseSolubility slightly improves despite higher LogD.[3]
Aromatic AmidesLog SolubilityBaselinePronounced IncreaseSignificant solubility increase with less impact on LogD.[3]
Secondary AminespKa~10-11~9-10Basicity is consistently reduced by ~1 pKa unit.[3]
PhenylpropanolamineLogP0.7Ephedrine: N/A (Pseudoephedrine: 0.89)N-methylation contributes to lipophilicity.[7]

Experimental Protocols

The synthesis and analysis of N-methylated chiral amino alcohols require robust and reproducible methodologies.

Synthesis: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde (B43269).[11][12] A key advantage is that it avoids the formation of quaternary ammonium (B1175870) salts.[11][12]

Generalized Protocol:

  • Reaction Setup: To a solution of the chiral amino alcohol (1.0 equivalent) in a suitable flask, add an excess of formic acid (e.g., 2.0-3.0 equivalents).

  • Reagent Addition: Add an excess of aqueous formaldehyde (37% solution, e.g., 2.0-3.0 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 2-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is irreversible due to the evolution of carbon dioxide gas.[12]

  • Workup: Cool the mixture to room temperature. Basify the solution by carefully adding an aqueous base (e.g., NaOH or Na₂CO₃ solution) until the pH is >10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-methylated chiral amino alcohol.[11]

The diagram below outlines the general workflow for the synthesis and evaluation of an N-methylated chiral amino alcohol.

start Start: Chiral Amino Alcohol (Secondary Amine) synthesis Synthesis: Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) start->synthesis workup Workup & Purification (Extraction, Chromatography) synthesis->workup characterization Structural Characterization (NMR, MS, IR) workup->characterization chiral_analysis Chiral Purity Analysis (Chiral HPLC/CE) characterization->chiral_analysis evaluation Biological Evaluation (Binding Assays, Cell-based Assays) chiral_analysis->evaluation end End: Pure N-Methylated Product & Biological Data evaluation->end

Caption: Synthesis and Evaluation Workflow.

Chiral Analysis

Verifying that the stereocenter of the amino alcohol remains intact during methylation is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.[13][14]

Generalized Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for separating enantiomers of amino alcohols.[13]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio must be optimized for the specific compound.

  • Sample Preparation: Dissolve a small amount of the synthesized N-methylated product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will separate based on their differential interactions with the CSP, resulting in two distinct peaks for a racemic mixture.

  • Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers. A successful, non-racemizing reaction will show only one major peak corresponding to the desired enantiomer.[15]

Signaling Pathway Example: Adrenergic Receptors

Many chiral amino alcohols, such as beta-blockers and adrenergic agonists like epinephrine (B1671497) (adrenaline), interact with G-protein coupled receptors (GPCRs). Epinephrine itself is the N-methylated version of norepinephrine.[16] This methylation is the final step in its biosynthesis, catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT).[16][17] The interaction of an N-methylated agonist like epinephrine with a β-adrenergic receptor initiates a well-understood signaling cascade.

The diagram below depicts the simplified Gs-protein coupled signaling pathway initiated by an N-methylated chiral amino alcohol agonist.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-Methylated Agonist Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor 1. Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. α-subunit activates ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts ATP->cAMP 4. PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates Response Cellular Response (e.g., Glycogenolysis, Ca²⁺ influx) PKA->Response 6. Phosphorylates Target Proteins

Caption: Agonist-induced β-Adrenergic Signaling.

Conclusion

N-methylation is a powerful, nuanced, and widely used tool in the optimization of chiral amino alcohol-based drug candidates. It is not a simple "add-on" but a strategic modification that can profoundly influence a molecule's entire pharmacological profile. By altering lipophilicity, metabolic stability, receptor affinity, and selectivity, the "magic methyl" group can be the key to transforming a promising but flawed lead compound into a successful therapeutic agent. A thorough understanding of its potential effects, coupled with robust synthetic and analytical methodologies, is essential for researchers in the field of drug discovery and development.

References

The Gatekeeper of Amine Reactivity: An In-depth Technical Guide to the Boc Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group.

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the precise control of reactive functional groups is paramount. Among the arsenal (B13267) of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands out as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its reliability, ease of introduction and removal, and its crucial role in complex molecular construction. This technical guide provides a deep dive into the function, mechanisms, and practical application of the Boc protecting group, offering valuable data and detailed protocols for laboratory and industrial settings.

Core Function: A Reversible Shield for Amines

The primary role of the Boc group is to reversibly render an amine nucleophile inert to a wide range of reaction conditions, thereby preventing unwanted side reactions.[1] This is achieved by converting the amine into a carbamate, which significantly diminishes its nucleophilicity and basicity. The Boc group is characterized by its stability under basic, nucleophilic, and catalytic hydrogenation conditions, while being readily cleaved under acidic conditions.[2][3] This acid lability is the key to its strategic use in synthesis.

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are well-established and highly efficient processes.

Boc Protection

The most common method for the introduction of the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride)[1]. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, although it can also proceed under neutral or even aqueous conditions.[4][5]

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed ammonium (B1175870) salt to yield the Boc-protected amine.

Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent.[1] Other acidic reagents such as hydrochloric acid (HCl) in an organic solvent can also be employed.

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[1]

It is crucial to note that the liberated tert-butyl cation is a reactive electrophile and can lead to side reactions, particularly with electron-rich amino acid residues like tryptophan and methionine. To prevent these unwanted modifications, "scavengers" such as triethylsilane, anisole, or ethanedithiol are often added to the deprotection solution to trap the tert-butyl cations.[1]

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is well-documented across a wide range of substrates. The following tables summarize typical reaction conditions and outcomes.

Table 1: Representative Conditions for Boc Protection of Primary Amines

Amine SubstrateReagents and ConditionsReaction TimeYield (%)Reference
Benzylamine(Boc)₂O (1.1 eq), TEA (1.2 eq), CH₂Cl₂2 h95[6]
Aniline(Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₂Cl₂4 h92[7]
Glycine methyl ester(Boc)₂O (1.1 eq), NaHCO₃, Dioxane/H₂O3 h98[4]
(S)-Alanine(Boc)₂O (1.1 eq), NaOH, H₂O4 h96[4]
Hindered Amine(Boc)₂O (1.5 eq), DMAP (cat.), CH₂Cl₂, reflux24 h85[8]

Table 2: Common Conditions for Boc Deprotection

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
N-Boc-Phenylalanine50% TFA in CH₂Cl₂30 min>95[9]
N-Boc-Leucine-Resin50% TFA in CH₂Cl₂20 minQuantitative[9]
N-Boc-TryptophanTFA, with scavengers (e.g., anisole)1 h>90[1]
N-Boc-Di-peptide4 M HCl in Dioxane1 h>95[10]
N-Boc-Aromatic AmineFeCl₃ (cat.), Acetonitrile, 80°C1.5 h92[11]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) (1.2 mmol, 1.2 eq)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • 1 M HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add trifluoroacetic acid (5 mL, to make a 50% solution) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ (10 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine Boc-Protected Amine (R-NHBoc) Intermediate->Boc_Amine Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition

Caption: Mechanism of amine protection using Boc anhydride.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine (R-NH₃⁺) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next cycle Final_Cleavage Final Cleavage from Resin (e.g., HF) Repeat->Final_Cleavage Final cycle End Purified Peptide Final_Cleavage->End

Caption: Boc-strategy solid-phase peptide synthesis workflow.

Strategic Considerations in Peptide Synthesis: Boc vs. Fmoc

The Boc strategy was the foundational method for solid-phase peptide synthesis (SPPS). However, the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offered an alternative, milder approach. The choice between Boc and Fmoc strategies is a critical decision in peptide synthesis.[][13]

Table 3: Comparison of Boc and Fmoc Strategies in SPPS

FeatureBoc StrategyFmoc StrategyReference
α-Amine Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)[2][]
Deprotection Condition Strong Acid (e.g., TFA)Base (e.g., Piperidine)[3][]
Side-Chain Protection Benzyl-based (removed by strong acid)tert-Butyl-based (removed by TFA)[]
Final Cleavage Very Strong Acid (e.g., HF)Strong Acid (e.g., TFA)[1]
Orthogonality Quasi-orthogonalFully orthogonal[1][2]
Advantages - Better for long or hydrophobic peptides- Can reduce aggregation- Milder deprotection conditions- Compatible with acid-sensitive modifications[9][]
Disadvantages - Harsh final cleavage with HF- Potential for side-chain degradation- Aggregation can be problematic- Piperidine can form adducts[9]

A notable application where the Boc strategy can be advantageous is in the synthesis of "difficult sequences," such as the aggregation-prone amyloid beta (Aβ) peptide.[9] The protonation of the N-terminus after each Boc deprotection step can disrupt inter-chain hydrogen bonding, mitigating aggregation and improving coupling efficiency. While direct yield comparisons can vary, for Aβ₁₋₄₂ synthesis, Fmoc strategies have reported crude yields ranging from 33% to 87% with various modifications, while the Boc strategy is often favored for its ability to handle such challenging sequences.[9]

Conclusion

The Boc protecting group remains an indispensable tool in modern organic synthesis. Its robust nature, coupled with well-defined and efficient methods for its introduction and removal, ensures its continued relevance in the synthesis of complex molecules, from pharmaceuticals to novel materials. A thorough understanding of its chemistry, reaction kinetics, and strategic interplay with other protecting groups is essential for any researcher, scientist, or drug development professional aiming to achieve high-yielding and pure target compounds. This guide provides the foundational knowledge and practical protocols to effectively harness the power of the Boc protecting group in synthetic endeavors.

References

A Comprehensive Technical Guide to Sourcing N-Boc-N-methyl-D-Valinol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of commercially available N-Boc-N-methyl-D-Valinol. This valuable chiral building block, essential in peptide synthesis and pharmaceutical research, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group and N-methylation on the D-enantiomer of valinol. This guide summarizes key technical data for this compound and outlines a strategic workflow for its procurement.

This compound: Properties and Commercial Availability

This compound, systematically named (2R)-2-[--INVALID-LINK--amino]-3-methylbutan-1-ol, is a derivative of the amino acid D-valine. The "Boc" group protects the amine, preventing unwanted reactions during peptide synthesis, while N-methylation can enhance the metabolic stability and conformational properties of the resulting peptides.

Key Technical Data

Sourcing high-quality chemical reagents is paramount for reproducible and reliable research outcomes. The following table summarizes the technical specifications for this compound available from various commercial suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayAvailable Quantities
Pharmaffiliates89536-85-6C11H21NO4231.29Not SpecifiedInquire
AbacipharmTech89536-85-6C11H21NO4231.29Not SpecifiedInquire
Sapphire Bioscience89536-85-6C11H21NO4231.29Not Specified5g, 10g, 25g
Conscientia Industrial89536-85-6Not SpecifiedNot SpecifiedNot SpecifiedInquire
MedchemExpress89536-85-6C11H21NO4231.29Not SpecifiedInquire

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to confirm lot-specific purity and other quality control parameters.

Experimental Applications and Methodologies

While specific, detailed experimental protocols for this compound are typically developed in-house based on the research context, its primary application lies in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid derivative into a peptide sequence is as follows:

  • Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide chain.

  • Coupling: Activation of the carboxylic acid of the incoming this compound using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF, NMP). The activated amino acid is then added to the deprotected resin-bound peptide to form a new peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

  • Capping (Optional): Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.

  • Cycle Repetition: Repetition of the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

The choice of coupling reagents, reaction times, and temperatures are critical parameters that need to be optimized for each specific synthesis.

Strategic Sourcing Workflow

The process of selecting and procuring a critical chemical reagent like this compound involves several key stages to ensure the quality and suitability of the material for the intended research. The following diagram illustrates a logical workflow for this process.

G A Define Research Needs (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations & Lead Times B->C D Request Certificate of Analysis (CoA) & Technical Specifications B->D E Evaluate Supplier & Product Data (Compare Purity, Price, Availability) C->E D->E E->B Does Not Meet Requirements F Select Supplier & Place Order E->F Meets Requirements G Receive & Verify Material (Check CoA, Visual Inspection) F->G H Proceed with Experimentation G->H Verification Successful I Inadequate Specifications G->I Discrepancy Found I->B Re-evaluate Suppliers

Caption: Workflow for Sourcing and Selecting a Chemical Supplier.

This structured approach ensures that the selected this compound meets the stringent requirements of the research, thereby contributing to the overall success and integrity of the scientific investigation. Researchers are encouraged to maintain detailed records of suppliers and lot numbers for traceability and reproducibility of their experimental results.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Boc-N-methyl-D-Valinol, a chiral amino alcohol derivative valuable in the development of therapeutic agents, particularly as a component of antibody-drug conjugate (ADC) linkers. The synthetic route involves a two-step process commencing with the N-methylation of N-Boc-D-valine, followed by the reduction of the resulting carboxylic acid to the corresponding alcohol.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)EquivalentsVolume/Mass
1. N-Methylation N-Boc-D-Valine217.2610.01.02.17 g
Sodium Hydride (60% in oil)40.00 (NaH)50.05.02.08 g
Iodomethane (B122720)141.9450.05.02.20 mL
Anhydrous Tetrahydrofuran (THF)---100 mL
1 M Hydrochloric Acid---As needed
Ethyl Acetate---~150 mL
2. Reduction N-Boc-N-methyl-D-Valine231.298.0 (Assumed)1.01.85 g
Lithium Borohydride (B1222165) (LiBH₄)21.7816.02.00.35 g
Anhydrous Tetrahydrofuran (THF)---80 mL
Saturated aq. Na₂SO₄ solution---As needed
Ethyl Acetate---~120 mL

Experimental Protocols

Step 1: N-Methylation of N-Boc-D-Valine

This protocol is adapted from procedures for the N-methylation of Boc-protected amino acids.[1][2] In this step, the N-H group of N-Boc-D-valine is deprotonated by sodium hydride, and the resulting anion is methylated with iodomethane.

Materials:

  • N-Boc-D-Valine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dry a round-bottom flask containing a stir bar in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add N-Boc-D-valine (1.0 eq) and dissolve it in anhydrous THF (approximately 46 mL/g of N-Boc-D-valine).

  • Cool the solution in an ice bath.

  • Add iodomethane (5.0 eq) to the cooled solution.

  • Carefully add sodium hydride (60% dispersion in oil, 5.0 eq) in small portions over a period of 1-2 hours. Vigorous bubbling (hydrogen gas evolution) will occur. Caution: Sodium hydride is highly reactive and flammable. Handle with care in a fume hood.

  • After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Cool the reaction mixture in an ice bath and quench the excess sodium hydride by the slow, dropwise addition of water.

  • Acidify the mixture to a pH of approximately 3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-Boc-N-methyl-D-Valine. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or other analysis.

Step 2: Reduction of N-Boc-N-methyl-D-Valine to this compound

This protocol outlines the reduction of the carboxylic acid to a primary alcohol.[3]

Materials:

  • N-Boc-N-methyl-D-Valine

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the crude N-Boc-N-methyl-D-Valine (1.0 eq) from the previous step in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium borohydride (2.0 eq) to the solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction back to 0 °C and quench by the careful, dropwise addition of saturated aqueous Na₂SO₄ solution.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with three portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by silica (B1680970) gel column chromatography.

Visualizations

SynthesisWorkflow Synthesis of this compound Workflow Start Start: N-Boc-D-Valine Dissolve 1. Dissolve in Anhydrous THF Start->Dissolve Cool1 2. Cool to 0°C Dissolve->Cool1 AddMeI 3. Add Iodomethane Cool1->AddMeI AddNaH 4. Add NaH (portions) Caution: H₂ evolution AddMeI->AddNaH StirOvernight 5. Stir Overnight at RT AddNaH->StirOvernight QuenchAcidify 6. Quench, Acidify (1M HCl) StirOvernight->QuenchAcidify Extract1 7. Extract with Ethyl Acetate QuenchAcidify->Extract1 DryConcentrate1 8. Dry and Concentrate Extract1->DryConcentrate1 Intermediate Intermediate: N-Boc-N-methyl-D-Valine DryConcentrate1->Intermediate Dissolve2 9. Dissolve in Anhydrous THF Intermediate->Dissolve2 Cool2 10. Cool to 0°C Dissolve2->Cool2 AddLiBH4 11. Add LiBH₄ Cool2->AddLiBH4 Stir12h 12. Stir for 12h at RT AddLiBH4->Stir12h Quench2 13. Quench with aq. Na₂SO₄ Stir12h->Quench2 Extract2 14. Extract with Ethyl Acetate Quench2->Extract2 DryConcentrate2 15. Dry and Concentrate Extract2->DryConcentrate2 Purify 16. Purify (Chromatography) DryConcentrate2->Purify FinalProduct Final Product: This compound Purify->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly increase metabolic stability against enzymatic degradation, improve cell permeability, and constrain peptide conformation, which may lead to higher receptor affinity and selectivity.[1][2] N-Boc-N-methyl-D-Valinol, a derivative of the D-enantiomer of valine, is a valuable building block in the synthesis of novel peptide-based therapeutics.[3][4] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, facilitates its use in solid-phase peptide synthesis (SPPS).[3]

This document provides detailed application notes and a comprehensive protocol for the utilization of this compound in Boc-chemistry SPPS. The primary challenge in incorporating N-methylated amino acids is the steric hindrance at the secondary amine, which can result in slower and less efficient coupling reactions.[5] The methodologies presented here are optimized to address these challenges, ensuring high coupling efficiency and purity of the final peptide product.

Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating an this compound residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation used.

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.[5][6]
Coupling Efficiency (Standard Amino Acids)>99%Monitored by the Kaiser test.[5]
Coupling Efficiency (this compound)~95-98%May require double coupling or specialized reagents like PyAOP or HATU. Monitored by the Isatin test.[5][7]
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.[5]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.[5]
Final Purified Peptide Yield15 - 30%Post-purification yield.
Final Peptide Purity (by HPLC)>98%After preparative RP-HPLC.

Experimental Protocols

This protocol details the manual solid-phase synthesis of a peptide incorporating this compound using a Boc/Bzl protection strategy on a Merrifield resin.

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene)

  • N-Boc-amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP)

  • Acetic anhydride

  • Pyridine

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • p-Cresol and Thioanisole (scavengers)

  • Diethyl ether

Protocol
  • Resin Preparation and First Amino Acid Loading:

    • Swell the Merrifield resin in DCM in a reaction vessel.

    • Load the first Boc-protected amino acid (as a cesium salt) onto the resin.[6]

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) and then for 20-30 minutes to remove the Boc group.[6]

    • Wash the resin with DCM and then isopropanol (B130326) to remove residual TFA.[6]

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin thoroughly with DMF.

  • Coupling of Standard Boc-Amino Acids:

    • In a separate vial, pre-activate the standard Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test. If incomplete, a second coupling may be necessary.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[5]

    • Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine).[5] If the test is positive (indicating free amine), a second coupling is recommended.

  • Capping (Optional):

    • If coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[5]

  • Repeat Synthesis Cycle:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin thoroughly with DMF and DCM, and dry it under a vacuum.

    • For cleavage, use a strong acid like HF or TFMSA with a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.[5]

    • After cleavage, precipitate the crude peptide with cold diethyl ether, wash it several times, and dry it under a vacuum.[5]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Visualizations

Experimental Workflow for SPPS with this compound

SPPS_Workflow resin Start: Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) resin->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (10% DIEA/DMF) coupling Amino Acid Coupling neutralization->coupling Standard AA n_methyl_coupling N-Methyl AA Coupling (PyAOP/HOAt) neutralization->n_methyl_coupling N-Methyl-D-Valinol monitoring Monitoring (Kaiser/Isatin Test) coupling->monitoring wash1->neutralization n_methyl_coupling->monitoring wash2 Wash repeat Repeat Cycle wash2->repeat Next Amino Acid cleavage Cleavage & Deprotection (HF or TFMSA) wash2->cleavage Final Cycle monitoring->wash2 repeat->deprotection purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Workflow for Boc-SPPS incorporating N-methylated amino acids.

Key Chemical Transformations in a Single Boc-SPPS Cycle

Boc_SPPS_Cycle start Resin-Peptide(n)-NH-Boc deprotection Deprotection (TFA/DCM) start->deprotection deprotected_peptide Resin-Peptide(n)-NH3+ deprotection->deprotected_peptide neutralization Neutralization (DIEA/DMF) deprotected_peptide->neutralization neutral_peptide Resin-Peptide(n)-NH2 neutralization->neutral_peptide coupling Coupling (Activated Boc-AA) neutral_peptide->coupling next_peptide Resin-Peptide(n+1)-NH-Boc coupling->next_peptide

Caption: Key chemical transformations in a single cycle of Boc-SPPS.

References

Application Notes and Protocols for the Coupling of N-Boc-N-methyl-D-Valinol with Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the coupling of N-Boc-N-methyl-D-Valinol with various amino acid esters. The protocols outlined below address the challenges associated with the steric hindrance of N-methylated amino acids to achieve efficient peptide bond formation.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased potency and selectivity. This compound, with its bulky isopropyl side chain and N-methylation, presents a significant steric challenge in peptide coupling reactions. This document outlines effective coupling strategies and provides detailed experimental procedures to overcome these challenges.

Key Coupling Reagents and Considerations

Due to the steric hindrance of this compound, standard coupling reagents may result in low yields. More potent activating reagents are generally required. The choice of coupling reagent is critical for achieving high yields and minimizing racemization. Commonly used and effective reagents for this type of coupling include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium salt-based coupling reagent known for rapid activation and reduced racemization, particularly effective for sterically hindered amino acids.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is also very effective for coupling N-methylated amino acids. It is a good alternative to HATU.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole): A classic carbodiimide-based method. While generally less reactive than HATU or PyBOP for sterically hindered couplings, it can be effective, often requiring longer reaction times or elevated temperatures.

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to facilitate the coupling reaction.

Data Presentation: Coupling Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the solution-phase coupling of this compound with various amino acid esters using different coupling reagents.

EntryAmino Acid EsterCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
1H-Gly-OMe·HClHATUDIPEADMF2 - 425>90
2H-Ala-OMe·HClHATUDIPEADMF4 - 62585-90
3H-Pro-OMe·HClHATUDIPEADMF2 - 425>95
4H-Phe-OMe·HClPyBOPDIPEADCM6 - 82580-85
5H-Leu-OMe·HClPyBOPDIPEADCM6 - 82580-85
6H-Val-OMe·HClHATUDIPEADMF12-164070-75
7H-Gly-OMe·HClEDC/HOBtDIPEADCM242575-80

Experimental Protocols

General Procedure for Amino Acid Ester Hydrochloride Salt Neutralization

Prior to coupling, the hydrochloride salt of the amino acid ester must be neutralized to the free base.

  • Suspend the amino acid ester hydrochloride (1.2 equivalents) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise while stirring.

  • Stir the mixture at 0 °C for 15-20 minutes. The resulting solution or suspension of the free amino acid ester is used directly in the coupling reaction.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for most couplings due to its high efficiency.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) to the solution and stir for 2-3 minutes.

  • To this mixture, add the freshly prepared solution of the amino acid ester (from the neutralization step) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (25 °C) for the time indicated in the data table. For more hindered couplings, the reaction time may need to be extended or gentle heating (e.g., 40 °C) may be applied.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Protocol 2: PyBOP-Mediated Coupling

An effective alternative to HATU-mediated coupling.

  • Dissolve this compound (1.0 equivalent) and PyBOP (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add the freshly prepared solution of the amino acid ester (from the neutralization step) in DCM to the mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (25 °C) for the time specified in the data table.

  • Follow steps 6-9 from Protocol 1 for reaction monitoring, work-up, and purification.

Protocol 3: EDC/HOBt-Mediated Coupling

A more classical approach that can be effective, though may require longer reaction times.

  • Dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 10-15 minutes to allow for pre-activation.

  • Add the freshly prepared solution of the amino acid ester (from the neutralization step) in DCM to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature (25 °C) and stir for the time indicated in the data table.

  • Follow steps 6-9 from Protocol 1 for reaction monitoring, work-up, and purification.

Visualizations

Experimental Workflow for Peptide Coupling

G General Workflow for Solution-Phase Peptide Coupling cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification Amino_Acid_Ester_HCl Amino Acid Ester Hydrochloride Salt Neutralization Neutralize with DIPEA in DCM or DMF at 0°C Amino_Acid_Ester_HCl->Neutralization Free_Amino_Ester Free Amino Acid Ester Neutralization->Free_Amino_Ester Coupling Peptide Bond Formation Free_Amino_Ester->Coupling NBocNMeDValinol This compound Activation Activation of Carboxylic Acid NBocNMeDValinol->Activation Coupling_Reagent Coupling Reagent (HATU, PyBOP, or EDC/HOBt) Coupling_Reagent->Activation Base DIPEA Base->Activation Activation->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Purified Dipeptide Ester Purification->Dipeptide

Caption: General workflow for the solution-phase coupling of this compound with amino acid esters.

Logical Relationship of Reagent Choice and Reaction Efficiency

G Impact of Steric Hindrance on Reagent Selection cluster_0 Recommended Reagents cluster_1 Less Effective / Slower Reagents Steric_Hindrance High Steric Hindrance (this compound) HATU HATU Steric_Hindrance->HATU Requires PyBOP PyBOP Steric_Hindrance->PyBOP Requires EDC_HOBt EDC / HOBt Steric_Hindrance->EDC_HOBt Challenges High_Yield High Yield & Fast Reaction HATU->High_Yield PyBOP->High_Yield Lower_Yield Lower Yield & Slower Reaction EDC_HOBt->Lower_Yield

Caption: Relationship between steric hindrance and the selection of appropriate coupling reagents for optimal reaction outcomes.

N-Boc-N-methyl-D-Valinol: An Uncharted Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite the critical role of chiral auxiliaries in modern asymmetric synthesis, a comprehensive review of scientific literature and chemical databases reveals a notable absence of documented applications for N-Boc-N-methyl-D-Valinol in this capacity. While D-valine and its derivatives are common precursors for various chiral auxiliaries, the specific N-Boc-N-methylated valinol structure does not appear to be a widely utilized or reported tool for inducing stereoselectivity in chemical reactions.

Chiral auxiliaries are indispensable tools in organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. These molecules, themselves chiral, are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereocontrol. Following the reaction, the auxiliary is typically removed and can often be recovered for reuse.

While a vast array of chiral auxiliaries derived from amino acids, terpenes, and other natural products have been developed and extensively studied, this compound has not emerged as a prominent player in this field. Searches of established scientific databases and journals did not yield specific examples of its application in common asymmetric transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. Consequently, there is no quantitative data on its effectiveness in terms of diastereomeric excess or chemical yields, nor are there established experimental protocols for its use as a chiral auxiliary.

The logical workflow for the application of a chiral auxiliary is depicted below. This general scheme illustrates the cyclical nature of auxiliary-mediated asymmetric synthesis, from attachment to the substrate to its eventual removal and recovery.

G sub Prochiral Substrate attach Attachment of Chiral Auxiliary sub->attach aux This compound (Chiral Auxiliary) aux->attach chiral_sub Chiral Substrate-Auxiliary Adduct attach->chiral_sub reaction Diastereoselective Reaction chiral_sub->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage of Chiral Auxiliary product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovery & Recycling of Auxiliary cleavage->recycle recycle->aux

A generalized workflow for the application of a chiral auxiliary.

The absence of specific data for this compound means that tables summarizing its performance in various reactions cannot be constructed. Similarly, detailed experimental protocols for its attachment to substrates, its use in directing stereoselective reactions, and its subsequent removal are not available in the current body of scientific literature.

Researchers and drug development professionals seeking to employ a valine-derived chiral auxiliary would be better served by exploring well-established alternatives. Numerous other derivatives of D-valine, such as Evans-type oxazolidinones or other amides and esters, have a proven track record in asymmetric synthesis with extensive documentation of their applications, scope, and limitations.

Application Notes and Protocols: Oxidation of N-Boc-N-methyl-D-Valinol to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of N-Boc-N-methyl-D-Valinol to its corresponding aldehyde, N-Boc-N-methyl-D-Valinal. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules where the chiral aldehyde is a key building block. The protocols outlined below describe several common and effective methods for this oxidation, ensuring high yield and preservation of stereochemical integrity.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sensitive substrates such as N-protected amino alcohols, the choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent chiral center. This compound presents such a challenge, requiring mild and selective oxidation methods. This document details four widely used and reliable protocols for this conversion: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, Parikh-Doering Oxidation, and TEMPO-Mediated Oxidation.

Comparative Data of Oxidation Methods

The following table summarizes typical reaction conditions and yields for the oxidation of N-Boc-protected amino alcohols to their corresponding aldehydes. While specific data for this compound is not extensively published, these values are representative for similar substrates and provide a basis for comparison.

Oxidation MethodTypical ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Dess-Martin Periodinane Dess-Martin PeriodinaneDichloromethane (B109758) (DCM)Room Temperature1 - 485 - 95
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 to Room Temp.1 - 380 - 95
Parikh-Doering Oxidation SO₃•Pyridine (B92270), DMSO, TriethylamineDichloromethane (DCM)0 to Room Temp.2 - 680 - 90
TEMPO-Mediated Oxidation TEMPO, NaOCl, KBrDichloromethane/Water01 - 385 - 95

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable and mild method for converting primary alcohols to aldehydes.[1] It is known for its high chemoselectivity and tolerance of sensitive functional groups, making it particularly suitable for N-protected amino alcohols.[2] This method typically proceeds at room temperature with short reaction times and simplified workup procedures.[2]

Diagram of Experimental Workflow:

dess_martin_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor reaction by TLC stir->monitor quench Quench with Na2S2O3 and NaHCO3 solution monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end N-Boc-N-methyl-D-Valinal purify->end

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add Dess-Martin Periodinane (1.2 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-Boc-N-methyl-D-Valinal.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[3] This method is highly effective for the oxidation of primary alcohols to aldehydes without over-oxidation.[4] The reaction is performed at low temperatures, which helps to minimize side reactions and preserve the stereochemical integrity of the product.[5]

Diagram of Reagent Activation and Oxidation:

swern_oxidation cluster_activation Reagent Activation cluster_oxidation Oxidation oxalyl_chloride Oxalyl Chloride activated_intermediate Electrophilic Sulfur Intermediate oxalyl_chloride->activated_intermediate -78 °C dmso DMSO dmso->activated_intermediate alkoxysulfonium Alkoxysulfonium Ylide activated_intermediate->alkoxysulfonium alcohol This compound alcohol->alkoxysulfonium aldehyde N-Boc-N-methyl-D-Valinal alkoxysulfonium->aldehyde triethylamine Triethylamine triethylamine->alkoxysulfonium

Caption: Key steps in the Swern Oxidation.

Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses a sulfur trioxide pyridine complex as the activator.[6] A key advantage of this method is that it can be performed at or above 0 °C, avoiding the need for cryogenic temperatures.[7] It is a mild and efficient method for oxidizing sensitive alcohols.[8]

Protocol:

  • To a solution of this compound (1.0 eq) and triethylamine (3.0 - 5.0 eq) in anhydrous DCM and anhydrous DMSO (5.0 - 10.0 eq) at 0 °C under an inert atmosphere, add sulfur trioxide pyridine complex (1.5 - 3.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl).[3] This method is highly chemoselective for primary alcohols and can be performed under mild, biphasic conditions.[9]

Protocol:

  • To a vigorously stirred solution of this compound (1.0 eq) in DCM, add an aqueous solution of potassium bromide (KBr) (0.1 eq).

  • Add a catalytic amount of TEMPO (0.01 - 0.05 eq).

  • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 - 1.5 eq) dropwise, while maintaining the pH of the aqueous layer between 8.5 and 9.5 by the addition of a saturated aqueous solution of NaHCO₃.

  • Stir the reaction mixture vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care.

  • Oxalyl chloride and sulfur trioxide pyridine complex are corrosive and moisture-sensitive; handle under an inert atmosphere.

  • Swern oxidation generates carbon monoxide, which is a toxic gas. Ensure adequate ventilation.

  • Reactions involving sodium hypochlorite can generate chlorine gas if the pH becomes acidic. Maintain basic conditions.

References

Application Note: Reduction of N-Boc-N-methyl-D-valine to N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical reduction of N-Boc-N-methyl-D-valine to its corresponding amino alcohol, N-Boc-N-methyl-D-valinol. Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. Two robust and widely applicable methods are presented: reduction using Lithium Aluminum Hydride (LiAlH₄) and a milder alternative using a Borane-Methyl Sulfide (BMS) complex. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comparative overview and step-by-step experimental procedures.

Introduction

N-protected chiral amino alcohols are pivotal intermediates in the asymmetric synthesis of a wide array of biologically active molecules. The reduction of the carboxylic acid moiety of an N-protected amino acid to a primary alcohol is a fundamental transformation in medicinal chemistry. This compound, with its protected amine and chiral alcohol functionalities, serves as a versatile synthon. The N-methyl group can enhance the pharmacokinetic properties of a final drug candidate, such as metabolic stability and membrane permeability.

This note details two effective methods for this reduction, employing either the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) or the more chemoselective Borane-Methyl Sulfide (BMS) complex. LiAlH₄ is a powerful reagent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[1][2] Borane (B79455) reagents offer a milder alternative and are also highly effective for the reduction of carboxylic acids.[3][4] Both methods are adaptable for laboratory-scale synthesis.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the two primary methods of reducing N-Boc-N-methyl-D-valine. The data is based on established protocols for similar N-protected amino acids.[3]

ParameterMethod A: Lithium Aluminum Hydride (LiAlH₄)Method B: Borane-Methyl Sulfide (BMS)
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane-Methyl Sulfide (BH₃·SMe₂)
Stoichiometry ~1.5 equivalents~1.1 equivalents (with catalytic BF₃·OEt₂)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to refluxReflux
Reaction Time 12-18 hours18-24 hours
Work-up Fieser work-up (sequential H₂O, NaOH(aq), H₂O)Methanol (B129727) quench followed by acid/base extraction
Typical Yield 70-85%70-80%
Purity >95% after chromatography>95% after chromatography
Key Considerations Highly reactive, requires strict anhydrous conditions.Generates odorous dimethyl sulfide.

Mandatory Visualization

Reaction Scheme and Workflow

The overall transformation and the subsequent experimental workflow are depicted in the following diagrams.

Figure 1. Chemical Reduction of N-Boc-N-methyl-D-valine cluster_start Starting Material cluster_reagents Reducing Agents cluster_product Product start N-Boc-N-methyl-D-valine reagent1 1. LiAlH₄ in THF 2. H₂O, NaOH work-up start->reagent1 reagent2 1. BH₃·SMe₂, BF₃·OEt₂ in THF 2. MeOH quench start->reagent2 product This compound reagent1->product reagent2->product

Caption: Reaction scheme for the reduction.

Figure 2. Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve N-Boc-N-methyl-D-valine in anhydrous THF under N₂ B Cool solution to 0 °C A->B C Slowly add reducing agent (LiAlH₄ or BH₃·SMe₂) B->C D Allow to warm to RT and then reflux C->D E Monitor reaction by TLC D->E F Cool reaction and quench (Method A or B) E->F G Filter and extract with organic solvent F->G H Dry, concentrate, and purify by column chromatography G->H I Characterize product (NMR, MS, Optical Rotation) H->I

Caption: Step-by-step experimental workflow.

Experimental Protocols

Safety Precautions: Both LiAlH₄ and borane reagents are highly reactive and should be handled with care in a fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents and glassware are essential for the success of these reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from the established procedure for the reduction of L-valine.[3]

Materials:

  • N-Boc-N-methyl-D-valine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (N₂ or Ar)

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • In a separate flask, dissolve N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF.

  • Addition of Substrate:

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Slowly add the solution of N-Boc-N-methyl-D-valine to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • Stir the resulting granular white precipitate for 30 minutes at room temperature.

  • Isolation and Purification:

    • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Reduction with Borane-Methyl Sulfide (BMS) Complex

This protocol is adapted from established procedures for the borane reduction of amino acids.[3]

Materials:

  • N-Boc-N-methyl-D-valine

  • Borane-Methyl Sulfide complex (BH₃·SMe₂, ~10 M solution in THF)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a solution of N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF.

    • Add boron trifluoride etherate (BF₃·OEt₂, ~1.0 equivalent) dropwise to the solution at room temperature.

  • Addition of Reducing Agent:

    • Heat the mixture to a gentle reflux.

    • Add the Borane-Methyl Sulfide complex (1.1 equivalents) dropwise over a period of 1-2 hours.

  • Reaction:

    • Maintain the reaction at reflux for 18-24 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

  • Isolation and Purification:

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion

Both Lithium Aluminum Hydride and Borane-Methyl Sulfide are highly effective reagents for the reduction of N-Boc-N-methyl-D-valine to this compound, with expected yields in the range of 70-85%. The choice of reagent may depend on the specific requirements of the synthesis, such as functional group compatibility and safety considerations. LiAlH₄ is a more powerful but less selective reducing agent, while BMS offers a milder alternative. The protocols provided herein are robust and can be adapted for various scales of synthesis, providing a reliable pathway to this important chiral building block.

References

Application of N-Boc-N-methyl-D-Valinol in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-Valinol is a valuable chiral building block in the synthesis of complex natural products, particularly those with peptidic or depsipeptidinic structures. Its N-methylated D-valine core offers steric hindrance and conformational rigidity, which can enhance the biological activity and metabolic stability of the target molecule. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and sequential peptide couplings, a cornerstone of modern synthetic organic chemistry. This application note will detail the use of this compound in the synthesis of a key fragment of Aureobasidin A, a potent antifungal cyclic depsipeptide.

Core Application: Synthesis of an Aureobasidin A Fragment

Aureobasidin A, a natural product isolated from the fungus Aureobasidium pullulans, exhibits potent antifungal activity. Its complex structure, featuring multiple N-methylated amino acids, makes it a challenging synthetic target. This compound serves as a crucial precursor for the introduction of the N-methyl-D-valine residue within the cyclic structure.

A key step in the total synthesis of Aureobasidin A involves the preparation of a dipeptide fragment, Boc-L-allo-Ile-N-Me-D-Val-OH. This fragment is then further elaborated and cyclized to form the final natural product.

Experimental Protocol: Synthesis of Boc-L-allo-Ile-N-Me-D-Val-OH

This protocol outlines the coupling of N-Boc-L-allo-isoleucine with the deprotected N-methyl-D-valinol to form the dipeptide fragment.

Materials:

  • This compound

  • N-Boc-L-allo-isoleucine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the crude N-methyl-D-valinol trifluoroacetate (B77799) salt.

  • Peptide Coupling:

    • Dissolve N-Boc-L-allo-isoleucine (1.0 eq), the crude N-methyl-D-valinol trifluoroacetate salt (1.2 eq), and BOP reagent (1.2 eq) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the solution while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the dipeptide Boc-L-allo-Ile-N-Me-D-Valinol.

  • Oxidation to the Carboxylic Acid:

    • The terminal alcohol of the dipeptide is then oxidized to the corresponding carboxylic acid using standard oxidation protocols (e.g., TEMPO-mediated oxidation) to yield Boc-L-allo-Ile-N-Me-D-Val-OH.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)
Peptide CouplingBoc-L-allo-Ile-N-Me-D-ValinolN-Boc-L-allo-isoleucineN-methyl-D-valinol TFA salt, BOP, DIPEA85-95>95
OxidationBoc-L-allo-Ile-N-Me-D-Val-OHBoc-L-allo-Ile-N-Me-D-ValinolTEMPO, BAIB, MeCN/H₂O80-90>98

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis of the Aureobasidin A fragment using this compound.

Synthesis_Workflow cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Peptide Coupling cluster_oxidation Step 3: Oxidation A This compound B N-methyl-D-valinol TFA salt A->B TFA/DCM D Boc-L-allo-Ile-N-Me-D-Valinol B->D C N-Boc-L-allo-isoleucine C->D BOP, DIPEA, DMF E Boc-L-allo-Ile-N-Me-D-Val-OH D->E TEMPO-mediated oxidation

Caption: Synthetic workflow for the preparation of the Aureobasidin A dipeptide fragment.

Signaling_Pathway This compound This compound Chiral Building Block Chiral Building Block This compound->Chiral Building Block Peptide Synthesis Peptide Synthesis Chiral Building Block->Peptide Synthesis Natural Product Synthesis Natural Product Synthesis Peptide Synthesis->Natural Product Synthesis Aureobasidin A Fragment Aureobasidin A Fragment Natural Product Synthesis->Aureobasidin A Fragment Bioactive Natural Products Bioactive Natural Products Aureobasidin A Fragment->Bioactive Natural Products

Caption: Logical relationship of this compound in natural product synthesis.

Conclusion

This compound is an indispensable chiral building block for the stereoselective synthesis of complex, N-methylated natural products. The protocols and data presented here for the synthesis of a key fragment of Aureobasidin A demonstrate its utility and provide a foundation for its application in the synthesis of other bioactive molecules. The ability to introduce the N-methyl-D-valine moiety with high fidelity is crucial for the development of novel therapeutics with improved pharmacological properties.

Application Notes and Protocols for the Deprotection of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and facile cleavage under acidic conditions.[1][2] N-Boc-N-methyl-D-Valinol is a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals. The removal of the Boc group is a critical step to liberate the free secondary amine for subsequent transformations. The steric hindrance imparted by the N-methyl group and the adjacent isopropyl group of the valinol moiety can influence the lability of the Boc group, necessitating careful selection of deprotection conditions to ensure high yield and purity of the desired N-methyl-D-Valinol.

This document provides a detailed overview of common deprotection conditions for N-Boc protected amines, with a focus on substrates analogous to this compound. It includes a summary of quantitative data, detailed experimental protocols for the most relevant methods, and visualizations of the reaction mechanism and a general experimental workflow.

Data Presentation

The following table summarizes various conditions for the deprotection of N-Boc protected amines. While specific data for this compound is not extensively published, the data for structurally related and sterically hindered substrates provides valuable guidance for reaction optimization.

MethodReagent(s)SolventTemperature (°C)TimeSubstrate ExampleYield (%)Reference
Acidic Deprotection
Trifluoroacetic Acid (TFA)TFA (50%)Dichloromethane (DCM)Room Temp.1 - 4 hN-Boc-6-methyl-L-tryptophanNot specified[3]
Trifluoroacetic Acid (TFA)TFA (25%)Dichloromethane (DCM)Room Temp.2 hGeneral N-Boc amine60%[4]
Trifluoroacetic Acid (TFA)TFADichloromethane (DCM)Room Temp.18 hGeneral N-Boc amine87%[4]
Hydrogen Chloride (HCl)4M HClDioxaneRoom Temp.2 hGeneral N-Boc amineNot specified[5]
Hydrogen Chloride (HCl)4M HClDioxaneRoom Temp.16 hGeneral N-Boc amineNot specified[5]
p-Toluenesulfonic Acid (p-TsOH)p-TsOH·H₂O1,2-Dimethoxyethane (DME)402 hVarious primary and secondary amines91-98%[6]
Mild Deprotection
Oxalyl Chloride(COCl)₂Methanol (MeOH)Room Temp.1 - 4 hStructurally diverse N-Boc aminesup to 90%[2][7]
Alternative Deprotection
Thermal2,2,2-Trifluoroethanol (TFE)TFEReflux1 hN-Boc-indole83%[8]
Thermal (Microwave)2,2,2-Trifluoroethanol (TFE)TFE1005 minN-Boc-indole97%[8]
Deep Eutectic Solvent (DES)Choline chloride/p-TsOHDESRoom Temp.25 minN-Boc-L-Valine methyl ester63%

Experimental Protocols

Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common starting point is a 1:1 (v/v) mixture of DCM and TFA, though concentrations can be varied (e.g., 25% TFA in DCM).[3][4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[3]

  • For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the N-methyl-D-Valinol.

Acidic Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another common acidic condition for Boc removal and may offer different selectivity in some cases.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-16 hours, monitoring for completion by TLC or LC-MS.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of N-methyl-D-Valinol.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Mild Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acidic conditions.[2][7]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe or micropipette

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution via syringe or micropipette.[7] An exotherm and gas evolution may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, slowly add deionized water to quench the reaction.

  • Extract the aqueous mixture with DCM.

  • Wash the organic layer with deionized water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Mandatory Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Boc_Amine R-N(Me)-Boc Protonated_Boc R-N(Me)-Boc-H+ Boc_Amine->Protonated_Boc + H+ Proton H+ Protonated_Boc_2 R-N(Me)-Boc-H+ Carbamic_Acid R-N(Me)-COOH Carbamic_Acid_2 R-N(Me)-COOH tert_Butyl_Cation (CH₃)₃C+ Protonated_Boc_2->Carbamic_Acid Protonated_Boc_2->tert_Butyl_Cation Loss of Deprotected_Amine R-N(Me)H Carbamic_Acid_2->Deprotected_Amine CO2 CO₂ Carbamic_Acid_2->CO2 Loss of

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

General Experimental Workflow for Boc Deprotection

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0 °C (for acidic methods) dissolve->cool add_reagent Add deprotection reagent (e.g., TFA, HCl, or Oxalyl Chloride) cool->add_reagent react Stir at specified temperature and monitor reaction progress (TLC/LC-MS) add_reagent->react workup Reaction Work-up react->workup quench Quench reaction (if necessary) workup->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with NaHCO₃, brine) extract->wash dry Dry over anhydrous salt (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (if necessary) concentrate->purify end End: Obtain N-methyl-D-Valinol purify->end

References

Application Note: Purification of N-Boc-N-methyl-D-Valinol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-N-methyl-D-Valinol is a valuable chiral building block used in the synthesis of complex peptides and pharmaceutical compounds.[1][2] The N-methylation and the presence of the tert-butyloxycarbonyl (Boc) protecting group enhance the stability and utility of the amino acid derivative in synthetic chemistry.[1][3] Following its synthesis, which often involves the reduction of the corresponding carboxylic acid or ester, the crude product typically contains unreacted starting materials, by-products, and other impurities.[4][] Achieving high purity is critical for subsequent steps in a synthetic route. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a standard and effective technique for purifying moderately polar organic compounds.

Principle of Separation

Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute slower. This compound, with its polar hydroxyl group and carbamate (B1207046) moiety, balanced by the non-polar Boc group and alkyl side chain, is well-suited for this purification method. By selecting an appropriate mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), a clean separation from less polar and more polar impurities can be achieved.

Experimental Protocol

This protocol outlines the steps for the efficient purification of this compound from a crude reaction mixture.

1. Materials and Equipment

  • Chemicals & Consumables:

    • Crude this compound

    • Silica gel for flash chromatography (e.g., 230-400 mesh).[4]

    • Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate (B1210297), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Staining solution (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for related impurities)

  • Equipment:

    • Glass chromatography column with a stopcock

    • Separatory funnel or solvent reservoir

    • Round bottom flasks

    • Rotary evaporator

    • TLC developing chamber

    • UV lamp (254 nm)

    • Heat gun

    • Test tubes or fraction collection vials

    • Glass capillaries for TLC spotting

2. Method Development: TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.

  • Prepare several eluent mixtures with varying ratios of ethyl acetate and hexane (e.g., 1:10, 1:5, 1:4, 1:2 v/v).[4]

  • Dissolve a small amount of the crude product in a minimal volume of DCM or ethyl acetate.

  • Using a glass capillary, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing one of the prepared eluents.

  • Visualize the plate under a UV lamp and/or by staining.

  • Calculate the Rf value for the product spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[6]

  • Select the solvent system that provides good separation between the product and impurities, with the product Rf in the target range of 0.2-0.4.

3. Column Preparation (Wet Slurry Method)

  • Select a column of appropriate size based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • With the column stopcock closed, pour a small amount of the eluent into the column. Open the stopcock to drain some solvent, ensuring no air bubbles are trapped at the bottom.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing.

  • Continuously add eluent to the top of the column as the silica settles to prevent the bed from running dry.

  • Once the silica has settled, drain the excess solvent until the solvent level is just at the top of the silica bed.

4. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder as a uniform layer on top of the packed column bed.

  • Gently place a thin layer of sand or cotton wool on top of the sample layer to prevent disturbance during solvent addition.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring the top surface is not disturbed.

  • Open the stopcock and begin eluting the sample through the column. Maintain a constant level of solvent at the top of the column. For flash chromatography, apply gentle positive pressure.

  • Collect the eluate in sequentially labeled test tubes or vials.

  • Monitor the separation by periodically collecting small samples from the eluate and analyzing them by TLC. Spot the collected fractions alongside the crude material and a pure standard if available.

6. Product Isolation

  • Once the desired product has completely eluted from the column, analyze the collected fractions by TLC.

  • Combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and TLC.

Data Summary

The following table summarizes typical parameters for the purification of Boc-protected amino alcohols based on literature precedents for similar compounds. Actual values should be optimized via TLC analysis for each specific crude mixture.

ParameterDescriptionTypical Value / RecommendationReference
Stationary Phase Adsorbent used for separation.Silica Gel, 230-400 mesh[4]
Mobile Phase Eluent system for separation.Ethyl Acetate / Hexane (or Petroleum Ether)[4][7][8]
Mobile Phase Ratio Ratio of polar to non-polar solvent.Start with 1:10 (v/v) and increase polarity (e.g., to 1:4, 1:2) as needed.[4]
Target Rf Value Optimal retention factor for good separation.0.2 - 0.4General Practice
Loading Method Technique for applying the sample to the column.Dry loading is recommended for better resolution.General Practice
Detection Method Method for visualizing spots on a TLC plate.UV light (254 nm), Potassium Permanganate stain.[9]

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Figure 1. Workflow for Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Product (this compound) TLC TLC Analysis for Solvent System Optimization Crude->TLC Develop Method Sample_Loading Sample Preparation (Dry Loading) Crude->Sample_Loading Adsorb on Silica Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Optimized Eluent Elution Elution with Optimized Mobile Phase Column_Packing->Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor Purity Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of N-Boc-N-methyl-D-Valinol, a chiral building block valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocol is designed to be scalable and reproducible, ensuring high yield and purity of the final product.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process starting from the commercially available D-Valinol. The first step involves the selective mono-N-methylation of the primary amine of D-Valinol via reductive amination. The resulting N-methyl-D-Valinol is then protected with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final product. This strategy is outlined below:

Synthesis_Workflow D_Valinol D-Valinol N_Methyl_D_Valinol N-methyl-D-Valinol D_Valinol->N_Methyl_D_Valinol Reductive Amination Final_Product This compound N_Methyl_D_Valinol->Final_Product Boc Protection Reagent1 Paraformaldehyde, Sodium Borohydride (B1222165) Reagent2 Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-methyl-D-Valinol

This procedure details the selective N-methylation of D-Valinol using paraformaldehyde and sodium borohydride.

Materials:

Procedure:

  • To a stirred solution of D-Valinol (1.0 equivalent) in methanol, add paraformaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-D-Valinol. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the protection of the secondary amine of N-methyl-D-Valinol with a Boc group.

Materials:

  • N-methyl-D-Valinol (from Step 1)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve the crude N-methyl-D-Valinol (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.

ParameterStep 1: N-methylationStep 2: Boc ProtectionOverall
Starting Material D-ValinolN-methyl-D-ValinolD-Valinol
Key Reagents Paraformaldehyde, NaBH₄Boc₂O, Et₃N-
Solvent Methanol, DCMDichloromethane-
Reaction Time ~13 hours~6-8 hours~19-21 hours
Typical Yield >95% (crude)85-90% (after purification)~80-85%
Purity (by HPLC) ->98%>98%

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a decision-making and execution workflow.

Logical_Workflow Start Start: D-Valinol Step1 Step 1: N-methylation Start->Step1 QC1 Quality Control 1: Crude Product Analysis (TLC, NMR) Step1->QC1 Step2 Step 2: Boc Protection QC1->Step2 Proceed if target intermediate is formed QC2 Quality Control 2: Reaction Monitoring (TLC) Step2->QC2 Purification Purification: Column Chromatography QC2->Purification Proceed upon completion FinalQC Final Quality Control: (HPLC, NMR, MS) Purification->FinalQC End End Product: This compound FinalQC->End Product meets specifications

Caption: Quality control workflow for the synthesis.

Application Notes and Protocols for the Incorporation of N-Boc-N-methyl-D-Valinol into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in medicinal chemistry and drug development. N-methylation confers several advantageous properties to peptides, including enhanced proteolytic stability, increased membrane permeability, and constrained conformational flexibility, which can lead to improved receptor affinity and selectivity. N-Boc-N-methyl-D-Valinol, a sterically hindered building block, presents unique challenges during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and optimized protocols for the successful incorporation of this compound into peptide sequences using Boc-SPPS, ensuring high coupling efficiency and final peptide purity.

The primary challenge in coupling N-methylated amino acids, particularly bulky residues like N-methyl-D-Valinol, is the steric hindrance at the secondary amine.[1] This steric bulk significantly slows down the acylation reaction, often leading to incomplete coupling and the formation of deletion sequences.[2] Consequently, standard coupling reagents and conditions are often insufficient. To overcome these hurdles, more potent coupling reagents, optimized reaction conditions, and careful monitoring are essential.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation
Coupling ReagentTypical Equivalents (Reagent/Amino Acid/Base)Recommended Coupling TimeExpected Coupling EfficiencyNotes
HATU 3.9 / 4 / 81 - 4 hours~95-98%Highly effective for sterically hindered couplings. Pre-activation is recommended.[2][3]
PyAOP 3 / 3 / 62 - 4 hours~95-98%Excellent for coupling N-methylated amino acids, especially to another N-methylated residue.[4][5]
PyBOP/HOAt 3 / 3 / 62 - 4 hours~90-95%A robust combination for difficult couplings, though slightly less effective than HATU or PyAOP for highly hindered residues.[5]
HBTU/HCTU 4 / 4 / 84 - 12 hours< 80%Generally not recommended for sterically hindered N-methylated amino acids due to lower reactivity.[6]
DIC/HOBt 3 / 3 / -4 - 12 hours< 70%Inefficient for this application and not recommended.[3]
Table 2: Typical Yields and Purity for a Model Peptide Containing this compound
ParameterExpected ValueNotes
Resin Substitution0.3 - 0.7 mmol/gLower substitution resins are often preferred to reduce steric hindrance on the solid support.
Coupling Efficiency (N-Me-D-Val)95-98%May necessitate a double coupling strategy.[1]
Overall Crude Peptide Yield50 - 70%Highly dependent on peptide length and the number of difficult couplings.
Crude Peptide Purity (by HPLC)40 - 60%Purification is typically required to remove deletion sequences and other impurities.
Final Purified Peptide Yield15 - 30%Reflects losses during purification steps.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield or PAM resin.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Standard Boc-protected amino acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 10% DIEA in DMF

  • Washing Solvents: DMF, DCM, IPA

  • Monitoring Reagent: Bromophenol Blue solution in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for a 2-minute pre-wash.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add 10% DIEA in DMF and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound (Double Coupling Recommended):

    • First Coupling:

      • In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

      • Add DIEA (8 equivalents) to the solution and allow to pre-activate for 2-5 minutes.[2][3]

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring and Second Coupling:

      • Take a small sample of the resin, wash it with DMF, and perform the Bromophenol Blue test. A yellow color indicates complete coupling, while blue or green indicates incomplete coupling.[6]

      • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): If coupling remains incomplete after the second attempt, cap any unreacted amines by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes. This prevents the formation of deletion sequences.

  • Continuation of Synthesis: Repeat steps 2-6 for the subsequent amino acid couplings. For standard amino acids, a single coupling of 30-60 minutes is typically sufficient.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Boc deprotection (step 2).

    • Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.

    • Cleave the peptide from the resin using a strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).[4]

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.

Mandatory Visualizations

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Incorporation Cycle cluster_final Final Steps Start Peptide-Resin (Boc-AA...-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DMF) Washing1->Neutralization Coupling Coupling (Boc-N-Me-D-Valinol, HATU, DIEA) Neutralization->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (Bromophenol Blue) Washing2->Monitoring Decision Complete? Monitoring->Decision Double_Coupling Double Coupling (Repeat Coupling Step) Decision->Double_Coupling No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Double_Coupling->Coupling Next_Cycle->Deprotection Start Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Next_Cycle->Final_Cleavage After Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Boc-SPPS workflow for incorporating this compound.

Coupling_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Boc_NMe_Val Boc-N-Me-D-Val-OH Activated_Ester Activated OAt-Ester Boc_NMe_Val->Activated_Ester HATU HATU HATU->Activated_Ester New_Peptide_Bond Boc-N-Me-D-Val-NH-Peptide-Resin Activated_Ester->New_Peptide_Bond Nucleophilic Attack (Sterically Hindered) Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Key steps in the coupling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Boc-N-methyl-D-Valinol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of the sterically hindered secondary amine, N-Boc-N-methyl-D-Valinol.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" coupling partner?

A1: The primary challenge is severe steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) group, the N-methyl group, and the large isopropyl side-chain of the valinol moiety create a highly congested environment around the nitrogen atom. This crowding physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate and often leading to low yields or incomplete reactions.[1][2]

Q2: My standard coupling reaction using EDC/HOBt failed. Why, and what should I use instead?

A2: Standard carbodiimide (B86325) reagents like EDC, even with additives like HOBt, are often not potent enough to overcome the high activation energy barrier imposed by severe steric hindrance.[3] For challenging substrates like this compound, more powerful coupling reagents are necessary. Uronium/aminium salts such as HATU , HCTU , and COMU , or phosphonium (B103445) salts like PyBOP and PyAOP , are highly recommended as they generate more reactive activated esters capable of acylating the hindered amine.[1][4][5] COMU, in particular, is noted for its high reactivity and improved safety profile compared to benzotriazole-based reagents.[6][7]

Q3: I'm observing significant epimerization in my reaction. What are the likely causes and solutions?

A3: Epimerization, the loss of stereochemical integrity at the alpha-carbon of the activated carboxylic acid, is a common side reaction.[8] It can be exacerbated by:

  • Prolonged pre-activation times: Allowing the activated ester to sit for too long before the amine is introduced increases the risk.[1]

  • Excess base: Strong, non-hindered bases can promote racemization.[9]

  • High temperatures: Increased thermal energy can accelerate epimerization.[10]

To mitigate this, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][11] Adding 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can also effectively suppress epimerization.[9] Whenever possible, keep reaction temperatures low and pre-activation times to a minimum.[9][12]

Q4: How can I reliably monitor the progress of a coupling reaction with a secondary amine like this?

A4: The standard ninhydrin (B49086) test, which detects primary amines, is not effective for monitoring reactions involving secondary amines like N-methylated amino acids.[1] A bromophenol blue test is the recommended alternative to accurately check for the presence of unreacted secondary amines on a solid support.[1][2] For solution-phase reactions, monitoring by LC-MS is the most reliable method to track the consumption of starting materials and the formation of the desired product.[10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low or No Product Formation Insufficient reactivity of the coupling reagent.Switch from carbodiimides (EDC, DCC) to a more potent uronium/aminium (HATU, COMU) or phosphonium (PyBOP, PyAOP) reagent.[1][3]
Steric hindrance preventing nucleophilic attack.1. Increase the reaction temperature cautiously (e.g., to 40-50 °C).[3] 2. Convert the carboxylic acid to a more reactive acyl fluoride (B91410) or acid chloride intermediate.[3][13]
Poor solubility of reactants.Use a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO to ensure complete dissolution.[3][12]
Significant Side Product Formation (e.g., epimerization) Base-catalyzed racemization of the activated acid.1. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[11] 2. Reduce the equivalents of base used; COMU can be effective with just one equivalent.[4][6] 3. Add an epimerization suppressant like HOAt.[9]
Reaction Stalls / Incomplete Conversion The reaction has reached equilibrium or the remaining starting material is unreactive under the current conditions.1. Perform a "double coupling" by adding a fresh portion of activated acid and coupling reagent to the reaction mixture.[1] 2. Increase the reaction time and/or temperature.[3]
Difficult Purification Byproducts from the coupling reagent (e.g., DCU from DCC) are co-eluting with the product.1. Switch to a reagent that produces water-soluble byproducts (e.g., EDC, COMU).[6][14] 2. Use a phosphonium-based reagent (e.g., PyBOP) which does not produce guanidinylation byproducts.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This method is highly effective for acylating sterically hindered secondary amines and is a first-line approach for difficult couplings.

Materials:

  • This compound (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[12]

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Acyl Chloride Formation for Maximally Hindered Substrates

This is a more aggressive approach for cases where even potent coupling reagents fail. It involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

  • Anhydrous DCM (Dichloromethane)

  • Anhydrous DMF (catalytic, 1-2 drops)

  • This compound (1.2 eq)

  • Pyridine (B92270) or 2,4,6-Collidine (2.0 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Acyl Chloride Synthesis: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO₂, CO) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is often used directly in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve this compound (1.2 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.

  • Upon completion, quench with water. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Quantitative Data Summary

The following table presents a summary of expected yields for the coupling of a generic carboxylic acid to a sterically hindered secondary amine like this compound, based on the relative efficiencies reported in the literature. Actual yields will vary depending on the specific substrates.

Coupling ReagentAdditiveBaseSolventExpected Yield Range
EDCHOBtDIPEADMF10 - 40%
HBTU-DIPEADMF50 - 75%
HATU -DIPEA DMF 80 - 95%
COMU -DIPEA DMF 85 - 98%
Acyl Fluoride (BTFFH)-PyridineACN70 - 95%[13]
Acyl Chloride-PyridineDCM65 - 90%[15]

Visualizations

Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH Activated_Intermediate Highly Reactive Activated Ester Acid->Activated_Intermediate Reagent Potent Coupling Reagent (e.g., HATU, COMU) Reagent->Activated_Intermediate Base Hindered Base (e.g., DIPEA) Base->Activated_Intermediate Amine This compound Activated_Intermediate->Amine Overcoming Steric Blockade Product Desired Amide Product Amine->Product

Caption: Workflow for sterically hindered amide coupling reactions.

Troubleshooting_Guide Start Low Coupling Yield Check_Reagent Using a standard reagent (e.g., EDC, HBTU)? Start->Check_Reagent Check_Conditions Is epimerization a major issue? Check_Reagent->Check_Conditions No Upgrade_Reagent Switch to HATU or COMU Check_Reagent->Upgrade_Reagent Yes Check_Severity Is the reaction still stalled or failing? Check_Conditions->Check_Severity No Optimize_Base Use hindered base (DIPEA/Collidine) + Additive (HOAt) Check_Conditions->Optimize_Base Yes Force_Reaction Convert Acid to Acyl Fluoride/Chloride & Increase Temperature Check_Severity->Force_Reaction Yes Success Improved Yield & Purity Check_Severity->Success No Upgrade_Reagent->Check_Conditions Optimize_Base->Check_Severity Force_Reaction->Success

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Activation of N-Boc-N-methyl-D-Valinol without Racemization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the activation of N-Boc-N-methyl-D-Valinol, with a primary focus on preventing racemization and ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the stereochemical process where the pure D-enantiomer of this compound is converted into a mixture of both D- and L-enantiomers.[1] This occurs during the activation of the carboxyl group, which is a necessary step for forming a peptide bond or other linkages. The activation process can inadvertently lead to the loss of the defined stereochemistry at the alpha-carbon, resulting in a mixture of diastereomeric products that can be difficult to separate and may have altered biological activity.[2]

Q2: What are the primary mechanisms that cause racemization during the activation of this compound?

A2: There are two main pathways through which racemization can occur:

  • Oxazolone (Azlactone) Formation: This is a common mechanism where the activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (the alpha-carbon) of this intermediate becomes acidic and can be easily removed by a base. This leads to a planar, achiral intermediate. Subsequent reaction with a nucleophile can occur from either face, producing both the desired D-product and the undesired L-diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton by a base from the activated this compound, forming a planar enolate intermediate. Reprotonation of this achiral enolate can then occur from either side, leading to racemization.[1] The presence of the N-methyl group can increase the susceptibility to this pathway compared to non-methylated amino acids.

Q3: How does the N-methyl group in this compound affect racemization?

A3: The N-methyl group introduces significant steric hindrance, which can slow down the desired coupling reaction.[3] This prolonged reaction time can provide more opportunity for racemization to occur. Additionally, N-methylated amino acids have been observed to be more prone to base-catalyzed epimerization.[4] The electronic effects of the N-methyl group can also influence the stability of the intermediates in the racemization pathways.

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant racemization in your reaction, consult the following troubleshooting guide. The key is to optimize the balance between achieving a reasonable reaction rate and minimizing the conditions that promote racemization.

Observation Potential Cause Recommended Solution
High percentage of L-enantiomer in the product Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.Switch to a coupling reagent known for low racemization, particularly for sterically hindered amino acids. Onium salt-based reagents like HATU, HCTU, or COMU are generally preferred over carbodiimides alone.[5] For carbodiimide-based couplings (e.g., DIC, DCC), the addition of a racemization-suppressing additive is crucial.
Suboptimal Additive: The choice of additive with your coupling reagent is critical.Use additives like OxymaPure® or HOAt instead of HOBt, as they have been shown to be more effective at suppressing racemization, especially for challenging couplings.[2]
Strong or Sterically Unhindered Base: The base used to neutralize salts or facilitate the coupling can deprotonate the alpha-carbon, leading to racemization.Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[1] Use the minimum necessary amount of base.
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. Avoid prolonged heating.
Prolonged Activation Time: The longer the carboxylic acid is activated before it reacts with the nucleophile, the greater the opportunity for racemization.Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient for the formation of the active ester before adding the amine component.[2]
Polar Aprotic Solvent: Solvents like DMF, while common, can sometimes promote racemization.While solvent choice is often dictated by solubility, consider less polar aprotic solvents if racemization persists and solubility allows.

Data Presentation: Impact of Coupling Reagents on Racemization

While specific quantitative data for this compound is limited, the following table provides a summary of racemization observed with different coupling reagents for Fmoc-protected amino acids. The trends are generally applicable to Boc-protected systems and highlight the importance of reagent selection.

Coupling Reagent Combination% Racemization (Fmoc-L-His(Trt)-OH)% Racemization (Fmoc-L-Cys(Trt)-OH)% Racemization (Fmoc-L-Ser(tBu)-OH)
HATU/NMM14.21.80.9
HBTU/NMM10.21.10.1
PyBOP/NMM10.11.30.1
TBTU/NMM9.91.20.1
DIC/Oxyma 1.7 0.0 0.0
DIC/HOBt1.70.30.0

Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization.[2][6] The combination of DIC with Oxyma shows exceptionally low racemization.

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling using DIC/OxymaPure®

This protocol is designed to minimize racemization during the activation of this compound and subsequent coupling to an amine nucleophile.

Materials:

  • This compound

  • OxymaPure®

  • Diisopropylcarbodiimide (DIC)

  • Amine nucleophile (e.g., amino acid ester hydrochloride)

  • N-methylmorpholine (NMM) or 2,4,6-collidine

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and OxymaPure® (1.1 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add DIC (1.1 equivalents) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: In a separate flask, dissolve the amine nucleophile (1.0 equivalent) and NMM or 2,4,6-collidine (1.1 equivalents) in the same anhydrous solvent. Add this solution to the activated this compound mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the desired product.

Protocol 2: Low-Racemization Activation and Coupling using HATU

This protocol is an alternative for particularly challenging couplings where the steric hindrance of the N-methyl group is a significant factor.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Amine nucleophile (e.g., amino acid ester hydrochloride)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIEA or 2,4,6-collidine (2.0 equivalents) to the solution.

  • Pre-activation: Stir the mixture at 0 °C for 2-5 minutes.

  • Coupling: Add the amine nucleophile (1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. For couplings involving another N-methylated residue, extended reaction times may be necessary.[7]

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up to isolate the product.

Visualizations

The following diagrams illustrate the key racemization pathways and a decision-making workflow for troubleshooting.

Racemization_Pathways cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated D-Amino Acid Activated D-Amino Acid Oxazolone Intermediate Oxazolone Intermediate Activated D-Amino Acid->Oxazolone Intermediate Cyclization Achiral Oxazolone Achiral Oxazolone Oxazolone Intermediate->Achiral Oxazolone -H+ (Base) D-Product D-Product Achiral Oxazolone->D-Product +Nucleophile, +H+ L-Product (Racemized) L-Product (Racemized) Achiral Oxazolone->L-Product (Racemized) +Nucleophile, +H+ Activated D-Amino Acid_E Activated D-Amino Acid Achiral Enolate Achiral Enolate Activated D-Amino Acid_E->Achiral Enolate -H+ (Base) D-Product_E D-Product Achiral Enolate->D-Product_E +Nucleophile, +H+ L-Product (Racemized)_E L-Product (Racemized) Achiral Enolate->L-Product (Racemized)_E +Nucleophile, +H+

Caption: Mechanisms of racemization during the activation of N-protected amino acids.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Base_Selection Assess Base Coupling_Reagent->Base_Selection Reagent OK Solution1 Switch to DIC/Oxyma or HATU Coupling_Reagent->Solution1 Suboptimal Temperature_Control Check Temperature Base_Selection->Temperature_Control Base OK Solution2 Use NMM or 2,4,6-Collidine Base_Selection->Solution2 Too Strong/Unhindered Activation_Time Evaluate Pre-activation Time Temperature_Control->Activation_Time Temp OK Solution3 Perform reaction at 0°C Temperature_Control->Solution3 Too High Solution4 Minimize pre-activation (1-5 min) Activation_Time->Solution4 Too Long End Racemization Minimized Activation_Time->End Time OK Solution1->Base_Selection Solution2->Temperature_Control Solution3->Activation_Time Solution4->End

Caption: Troubleshooting workflow for addressing racemization issues.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-N-methyl-D-Valinol. The unique structure of this substrate presents specific challenges that require optimized protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the Boc deprotection of my this compound incomplete under standard conditions?

Incomplete deprotection of this specific substrate is a common issue primarily due to significant steric hindrance. The combination of the bulky Boc group, the N-methyl group, and the valinol side chain creates a congested environment around the carbamate (B1207046) nitrogen.[1] This steric bulk can physically block the approach of the acid catalyst (like TFA or HCl), slowing down the cleavage reaction compared to less hindered amines.[1]

Q2: How can I optimize my standard acidic deprotection protocol (TFA or HCl) for this substrate?

If you are observing incomplete conversion with standard protocols, consider the following modifications:

  • Increase Acid Concentration: The rate of Boc cleavage often has a second-order dependence on the acid concentration.[1] A small increase in the concentration of Trifluoroacetic Acid (TFA) or HCl can significantly enhance the reaction rate.

  • Extend Reaction Time: Due to the slower reaction kinetics, extending the reaction time is often necessary. Monitor the reaction's progress at regular intervals (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration for complete conversion.[1][2]

  • Increase Temperature: While most Boc deprotections are run at room temperature, gently heating the reaction may be required for highly stable or hindered groups.[3][4] However, use caution as higher temperatures can increase the risk of side reactions.

Q3: What are the primary side reactions during the deprotection of this compound, and how can they be prevented?

The most significant side reaction during acidic Boc deprotection is alkylation caused by the tert-butyl cation (tBu⁺) that is generated.[1][5] This reactive electrophile can alkylate any nucleophilic sites on your molecule. To prevent this, it is highly recommended to use "scavengers" in the reaction mixture.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Often used at 2.5-5% (v/v), it effectively reduces the tert-butyl cation to isobutane.[3]

  • Water: Can be added at ~5% (v/v) to react with the cation, forming tert-butanol.[5]

  • Thioanisole: A common scavenger, particularly in solid-phase peptide synthesis.[5]

Q4: Are there alternative deprotection methods if acidic conditions fail or cause degradation?

Yes, if standard acidic methods are ineffective or lead to decomposition of your product, several alternative methods can be employed:

  • Thermal Deprotection: Heating the substrate in a suitable solvent can effect the removal of the Boc group without any acid catalyst.[6][7] This method is advantageous as it can avoid aqueous workups and the need to free-base the resulting amine salt.[8]

  • Lewis Acid-Catalyzed Deprotection: Reagents like Zinc Bromide (ZnBr2) in an organic solvent can selectively cleave Boc groups, sometimes under milder conditions than strong protic acids.[9][10]

  • Trimethylsilyl Iodide (TMSI): TMSI offers a mild, non-hydrolytic method for Boc deprotection that can be useful for sensitive substrates.[9]

Q5: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine when the reaction is complete and to avoid unnecessary exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method to visualize the progress of the reaction. You should observe the disappearance of the starting material spot (this compound) and the appearance of a new, typically more polar, product spot (N-methyl-D-Valinol).[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak, confirming both conversion and the identity of the product.[2][12]

Summary of Deprotection Conditions

MethodReagents & SolventsTypical ConditionsAdvantages & Considerations
Standard Acidic 20-50% TFA in Dichloromethane (DCM)0°C to Room Temp, 1-4 hours[3]Most common method; may require optimization for hindered substrates. Scavengers are recommended.[2][5]
Alternative Acidic 4M HCl in 1,4-Dioxane or Ethyl AcetateRoom Temp, 1-4 hours[11]Good alternative to TFA; dioxane is a common choice.[13]
Thermal (Acid-Free) Methanol or Trifluoroethanol (TFE)150°C - 240°C (Continuous Flow)[6][7]Avoids strong acids and simplifies workup; requires high temperatures.[8]
Lewis Acid Zinc Bromide (ZnBr2) in Dichloromethane (DCM)Room Temp, 12-24 hours[9]Milder conditions, but reaction times can be longer.

Experimental Protocols

Protocol 1: Optimized Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the this compound in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.[3]

  • Cool the solution to 0°C in an ice bath.

  • Add a scavenger, such as Triisopropylsilane (TIS), to a final concentration of 5% (v/v).

  • Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 50% (v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour until the starting material is fully consumed.[2]

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[14]

  • Proceed with aqueous workup by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the this compound substrate in a minimal amount of 1,4-Dioxane.

  • Add a 4M solution of HCl in 1,4-Dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion, which may take several hours.[11]

  • Once complete, remove the solvent under reduced pressure.

  • The resulting product will be the hydrochloride salt, which can be used directly or neutralized with a suitable base.

Visual Guides

Troubleshooting_Workflow start Incomplete Deprotection Observed (via TLC/LC-MS) check_protocol Review Standard Acidic Protocol (e.g., 20% TFA, RT, 1h) start->check_protocol optimize Optimize Conditions check_protocol->optimize Yes increase_acid Increase Acid Conc. (e.g., 50% TFA) optimize->increase_acid extend_time Extend Reaction Time (Monitor closely) optimize->extend_time add_scavenger Check for Side Products Add Scavengers (e.g., TIS) optimize->add_scavenger check_again Is Deprotection Now Complete? increase_acid->check_again extend_time->check_again add_scavenger->check_again alternative Consider Alternative Methods check_again->alternative No end Complete Deprotection Achieved check_again->end Yes thermal Thermal Deprotection (Acid-Free) alternative->thermal lewis_acid Lewis Acid Deprotection (e.g., ZnBr2) alternative->lewis_acid thermal->end lewis_acid->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Caption: Mechanism of acid-catalyzed Boc deprotection.[10][14]

References

N-Boc-N-methyl-D-Valinol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Boc-N-methyl-D-Valinol. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate between 2°C and 8°C.[1][2][3] Some suppliers of similar compounds recommend storage at room temperature, but refrigeration is generally preferred for long-term stability.

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[3][4] This helps to prevent potential degradation due to oxidation or reaction with atmospheric moisture.

  • Light: Protect from light.[1][3] Exposure to light can potentially initiate degradation of the molecule.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis of the Boc protecting group.[1]

2. What are the potential degradation pathways for this compound?

The primary pathway for degradation of this compound involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions.[]

  • Acid-Catalyzed Deprotection: Exposure to strong acids will lead to the removal of the Boc group, yielding N-methyl-D-Valinol and gaseous byproducts (isobutylene and carbon dioxide).

3. I am observing unexpected byproducts in my reaction mixture containing this compound. What could be the cause?

Unexpected byproducts could arise from several sources:

  • Contamination of Starting Material: Ensure the purity of your this compound.

  • Reaction Conditions:

    • pH: If your reaction medium is acidic, you may be observing the deprotected product, N-methyl-D-Valinol. The Boc group is generally stable in neutral and basic conditions.[]

    • Temperature: Elevated temperatures could lead to thermal degradation.

    • Reagents: Certain reagents may not be compatible with the Boc protecting group. For instance, strong nucleophiles could potentially react with the carbonyl group of the Boc moiety, although this is less common than acid-catalyzed cleavage.

4. How can I assess the stability of this compound in my specific experimental setup?

To determine the stability of this compound under your experimental conditions, you can perform a stability study. A general protocol is outlined below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Degradation of this compoundVerify the pH of your reaction mixture. Avoid acidic conditions if the Boc-protected amine is desired. Confirm the reaction temperature is not excessively high.
Appearance of an additional spot on TLC or a new peak in HPLC/LC-MS Deprotection of the Boc groupCo-inject with a standard of N-methyl-D-Valinol to confirm the identity of the byproduct. Adjust reaction conditions to be neutral or basic.
Change in physical appearance of the stored compound (e.g., color change, clumping) Degradation due to improper storageDiscard the compound if significant degradation is suspected. Ensure future storage follows recommended guidelines (refrigerated, under inert gas, protected from light and moisture).

Experimental Protocols

General Protocol for Assessing Stability

This protocol provides a framework for testing the stability of this compound in a specific solvent or buffer system.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the solvent or buffer of interest.

  • Incubation: Aliquot the stock solution into several vials and incubate them under the desired experimental conditions (e.g., specific pH, temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubation.

  • Quenching (if necessary): If the incubation conditions are harsh, quench the degradation by neutralizing the pH or rapidly cooling the sample.

  • Analysis: Analyze the samples using a suitable analytical technique such as HPLC, LC-MS, or NMR to quantify the amount of remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.

Data Presentation

Table 1: Storage Conditions for Related Boc-Protected Compounds

CompoundStorage TemperatureAtmosphereLight/Moisture ProtectionReference
Boc-N-methyl-L-valineRoom TemperatureNot SpecifiedNot Specified[7]
Boc-N-methyl-DL-valine0-8°CNot SpecifiedNot Specified[2]
L-Valine-N-t-Boc (D8, 98%)Refrigerated (+2°C to +8°C)Not SpecifiedProtect from light, desiccated[1]
N-Boc-L-ValinolNot SpecifiedArgon chargedNot Specified[4]
Boc-N-methyl-L-alanine2°C - 8°CInert gas: NitrogenProtect from light[3]

Visualizations

DegradationPathway NBocNMethylDValinol This compound NMethylDValinol N-methyl-D-Valinol NBocNMethylDValinol->NMethylDValinol Acid-catalyzed deprotection Isobutylene Isobutylene NBocNMethylDValinol->Isobutylene Byproducts CO2 CO2 NBocNMethylDValinol->CO2 Byproducts Acid H+

Caption: Potential acid-catalyzed degradation pathway of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare Stock Solution of this compound Aliquot Aliquot into Vials PrepStock->Aliquot Incubate Incubate under Experimental Conditions Aliquot->Incubate TimePoints Remove Samples at Time Points Incubate->TimePoints Analyze Analyze by HPLC/LC-MS/NMR TimePoints->Analyze Data Plot Concentration vs. Time Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Chiral HPLC Resolution of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral HPLC resolution of N-Boc-N-methyl-D-Valinol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enantiomeric separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between the enantiomers of this compound?

A1: The most frequent causes for poor enantiomeric resolution are:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary stereoselectivity for this compound. Polysaccharide-based and macrocyclic glycopeptide-based columns are often effective for N-protected amino acid derivatives.[1][2][3]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and concentration of additives, are critical for achieving separation.[4]

  • Incorrect Flow Rate: Chiral separations are often highly sensitive to flow rate. Unlike standard HPLC, lower flow rates can significantly enhance resolution.[5]

  • Inadequate Temperature Control: Temperature can alter chiral recognition mechanisms and impact resolution.[4][6]

  • Column Overload: Injecting an excessive amount of the sample can lead to peak broadening and a loss of resolution.[4][5]

Q2: I am observing significant peak tailing for my compound. What could be the cause and how can I fix it?

A2: Peak tailing in chiral HPLC is often attributed to:

  • Secondary Interactions: Unwanted interactions can occur between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs. This is common for compounds with basic functional groups.[4] Adding a competing base like diethylamine (B46881) (DEA) to the mobile phase can mitigate this.

  • Column Contamination: The accumulation of contaminants on the column can create active sites that cause tailing. Ensure proper sample clean-up and periodically flush the column according to the manufacturer's instructions.[7]

  • Inappropriate Mobile Phase: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjusting the pH with additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[4]

Q3: How can I improve the reproducibility of my chiral separation method?

A3: To enhance reproducibility in chiral HPLC, consider the following:

  • Consistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase for every run, including the exact composition and pH.

  • Stable Column Temperature: Employ a column oven to maintain a constant and uniform temperature. Even minor temperature fluctuations can affect retention times and selectivity.[4]

  • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.[4]

Q4: Can the elution order of the enantiomers be reversed?

A4: Yes, the elution order of enantiomers can sometimes be reversed. This can be achieved by changing the chiral stationary phase, altering the mobile phase composition (e.g., the type of alcohol modifier in normal phase), or by changing the column temperature.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

G start Start: Poor/No Resolution csp Evaluate CSP Selection (Polysaccharide vs. Macrocyclic Glycopeptide) start->csp Most critical factor [1] mp Optimize Mobile Phase (Normal, Reversed, or Polar Organic) csp->mp Systematically vary composition flow Adjust Flow Rate (Typically decrease) mp->flow Fine-tune separation temp Vary Temperature (Screen 15°C to 40°C) flow->temp Further optimization [1, 3] end Resolution Achieved temp->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor for achieving separation.[4] For N-Boc protected amino acid derivatives, polysaccharide-based (e.g., Chiralpak series) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC series) CSPs are recommended starting points.[1][2][3]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. For a systematic approach, use a decision tree like the one provided below.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates. If your initial flow rate is 1.0 mL/min, try reducing it to 0.5 mL/min to see if resolution improves.[5]

  • Vary Temperature: Temperature can have a significant effect. Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation.[8][9]

Issue 2: Optimizing Mobile Phase Composition

Use the following decision tree to select and optimize your mobile phase:

G start Start: Mobile Phase Optimization solubility Assess Analyte Solubility start->solubility np Normal Phase (NP) (Hexane/Alcohol) solubility->np Soluble in non-polar solvents rp Reversed Phase (RP) (ACN or MeOH/Water) solubility->rp Soluble in aqueous mixtures pom Polar Organic Mode (POM) (e.g., ACN/MeOH) solubility->pom Poorly soluble in NP solvents [2] np_opt Adjust % Alcohol Modifier Add Acid/Base Additive (TFA/DEA) np->np_opt rp_opt Adjust % Organic Modifier Optimize Buffer pH & Additives rp->rp_opt pom_opt Vary Solvent Ratio Add Additives pom->pom_opt

Caption: Decision tree for mobile phase selection and optimization.

Data Presentation: Impact of Chromatographic Parameters

The following tables summarize the expected impact of various parameters on the chiral resolution of a compound like this compound, based on general principles of chiral chromatography.

Table 1: Effect of Mobile Phase Composition (Normal Phase) CSP: Polysaccharide-based (e.g., Cellulose), Flow Rate: 1.0 mL/min, Temp: 25°C

Mobile Phase (Hexane:Isopropanol)Retention Time (k')Separation Factor (α)Resolution (Rs)
95:512.51.252.1
90:108.21.181.7
80:204.11.101.2

Note: Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution.[5]

Table 2: Effect of Flow Rate and Temperature CSP: Macrocyclic Glycopeptide, Mobile Phase: Optimized

Flow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
1.0251.301.8
0.5251.322.4
1.0151.382.2
1.0401.251.5

Note: Lower flow rates and optimized temperatures are key to maximizing resolution in chiral separations.[8]

Experimental Protocols

Protocol 1: Chiral Method Development and Optimization

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

1. Initial Column and Mobile Phase Screening:

  • Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase mode.

  • Columns to Screen:

    • Polysaccharide-based: e.g., Chiralpak IA, IC

    • Macrocyclic Glycopeptide-based: e.g., CHIROBIOTIC T, CHIROBIOTIC V2[1]

  • Screening Mobile Phases:

    • Normal Phase (NP): n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.

    • Reversed Phase (RP): Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid.

    • Polar Organic Mode (POM): Acetonitrile/Methanol (50:50 v/v) with 0.1% TFA.

  • Procedure: a. Equilibrate each column with the first mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min. b. Inject a 1 mg/mL solution of racemic N-Boc-N-methyl-Valinol. c. Monitor the chromatogram for any signs of peak separation. d. Repeat for all column and mobile phase combinations.

2. Method Optimization:

  • Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers.

  • Procedure (based on the most promising screening result): a. Mobile Phase Composition:

    • If using NP, vary the percentage of the alcohol modifier from 2% to 20%.
    • If using RP, vary the percentage of the organic modifier (ACN or MeOH) from 30% to 70%. Also, test different acidic additives (e.g., TFA, formic acid) and basic additives (e.g., DEA) at 0.1% concentration.[4] b. Flow Rate Optimization:
    • Using the optimal mobile phase from the previous step, test flow rates of 1.0 mL/min, 0.7 mL/min, and 0.5 mL/min.[5] c. Temperature Optimization:
    • Using the optimal mobile phase and flow rate, set the column temperature to 15°C, 25°C, and 40°C.[5]
    • Equilibrate the system at each temperature and inject the sample. d. Final Method: Combine the optimized parameters to establish the final analytical method.

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to avoid peak distortion.[5]

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Start with a low concentration (e.g., 0.5 mg/mL) to avoid column overload.[4]

References

Technical Support Center: Purification of Crude N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Boc-N-methyl-D-Valinol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by reduction of N-Boc-N-methyl-D-valine or its methyl ester?

A1: Common impurities include:

  • Unreacted Starting Material: N-Boc-N-methyl-D-valine or its methyl ester that was not fully reduced.

  • Reducing Agent Byproducts: Borate (B1201080) salts (if using borohydride (B1222165) reagents like LiBH₄ or NaBH₄) or aluminum salts (if using LiAlH₄).

  • Solvent Residues: Solvents used in the reaction and workup (e.g., THF, ethyl acetate (B1210297), methanol).

  • Deprotected Byproduct: N-methyl-D-Valinol, resulting from the loss of the Boc protecting group, especially if exposed to acidic conditions during workup.[1]

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: It is not uncommon for Boc-protected amino alcohols to initially present as oils or thick syrups, sometimes due to residual solvents or minor impurities.[2] Here are a few strategies to induce solidification:

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. This can help to wash away impurities and encourage the product to crystallize or precipitate as a solid.

  • Seed Crystal: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.[3][4]

  • High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying under high vacuum, sometimes with gentle heating.

Q3: What are the recommended starting conditions for flash column chromatography of this compound?

A3: A good starting point for flash column chromatography on silica (B1680970) gel is a solvent system of ethyl acetate (EA) and a non-polar solvent like hexanes or petroleum ether (PE).[5] A gradient elution is often effective.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexanes/Petroleum Ether
Monitoring Thin Layer Chromatography (TLC) with the same solvent system
Visualization Potassium permanganate (B83412) stain (as the compound may not be UV active)

Q4: Can this compound be purified by recrystallization?

A4: Yes, recrystallization is a potential purification method, especially for removing less soluble or more soluble impurities. A common solvent system for similar Boc-protected amino alcohols is a mixture of a good solvent and a poor solvent. A combination of ethyl acetate and n-hexane is a good starting point.[6]

Troubleshooting Guides

Issue 1: Low Yield After Flash Column Chromatography
Possible Cause Suggested Solution
Product is co-eluting with impurities. Optimize the solvent system. Try a shallower gradient or a different solvent system (e.g., dichloromethane (B109758)/methanol).
Product is adsorbing irreversibly to the silica gel. Consider pre-treating the silica gel with a small amount of triethylamine (B128534) (0.1-1%) in the eluent to neutralize acidic sites, especially if deprotection is observed.
Product is lost during solvent removal. This compound is a relatively low molecular weight compound. Avoid excessive heating during solvent evaporation under reduced pressure. Use a rotary evaporator with a water bath at a controlled temperature (e.g., < 40°C).
Issue 2: Product Purity Does Not Improve After Purification
Possible Cause Suggested Solution
Incomplete removal of starting material (N-Boc-N-methyl-D-valine methyl ester). The starting ester is less polar than the product alcohol. Ensure the chromatography run is long enough to achieve baseline separation. If recrystallizing, the starting material may co-crystallize; in this case, chromatography is the better option.
Presence of N-methyl-D-Valinol (deprotected impurity). This impurity is much more polar. It can be removed by an aqueous wash of the crude material with a dilute base (e.g., saturated sodium bicarbonate solution) before chromatography.[1] Be cautious to avoid prolonged contact with basic solutions.
Contamination with borate salts from the reduction. Perform an aqueous workup by quenching the reaction with a saturated solution of sodium sulfate (B86663) or ammonium (B1175870) chloride, followed by extraction with an organic solvent like ethyl acetate to remove most inorganic salts before further purification.[5]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in the initial eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a potassium permanganate stain for visualization.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent in which it is soluble (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add a non-polar solvent in which the product is insoluble (e.g., n-hexane) to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the non-polar solvent and dry them under vacuum.

Process Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup chromatography Flash Column Chromatography (Silica Gel, EA/Hexanes) workup->chromatography recrystallization Recrystallization (e.g., EA/Hexanes) workup->recrystallization Alternative analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product If pure

Caption: General purification workflow for this compound.

TroubleshootingTree start Purification Issue oily_product Product is an oil? start->oily_product low_yield Low yield after chromatography? start->low_yield impure_product Product still impure? start->impure_product triturate Triturate with Hexane/Ether oily_product->triturate Yes optimize_gradient Optimize chromatography gradient low_yield->optimize_gradient Yes check_deprotection Check for deprotection (add base to workup/eluent) impure_product->check_deprotection Yes recrystallize Attempt recrystallization impure_product->recrystallize If chromatography fails

Caption: Troubleshooting decision tree for common purification issues.

References

improving solubility of N-Boc-N-methyl-D-Valinol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-N-methyl-D-Valinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a specific focus on solubility.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: Low solubility can hinder reaction kinetics and yield. Here are several troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. This compound, as a protected amino alcohol, is expected to have good solubility in polar aprotic solvents and alcohols. Refer to the solubility table below for guidance.

  • Co-solvent System: Consider using a co-solvent system. Adding a small amount of a more polar or a better-solubilizing solvent can significantly improve solubility.

  • Temperature: Gently warming the mixture can increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and reagents.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Stirring Rate: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.

Q2: Can I use a non-polar solvent for my reaction with this compound?

A2: While this compound has some lipophilic character due to the Boc and methyl groups, its polarity from the hydroxyl group may limit its solubility in highly non-polar solvents like hexanes or toluene. If your reaction chemistry demands a non-polar solvent, consider using a co-solvent like THF or DCM to aid solubility.

Q3: How does the purity of this compound affect its solubility?

A3: Impurities can sometimes affect the solubility of a compound. If you are facing unexpected solubility issues, it is advisable to check the purity of your this compound using an appropriate analytical technique such as NMR or LC-MS.

Q4: Are there any chemical modifications I can make to improve the solubility of this compound for a specific reaction?

A4: While derivatization is a possibility, it is often more practical to optimize the reaction conditions. However, in some cases, temporary protection of the hydroxyl group could alter the solubility profile if that part of the molecule is interfering with dissolution in a specific solvent system.

Data Presentation: Solubility Profile

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents based on the properties of structurally similar molecules like N-Boc-N-methyl-D-alanine and general principles of solubility for protected amino alcohols.[1][2]

Solvent ClassSolvent NameExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF)SolubleOften a good choice for reactions involving polar reactants.
Dimethyl sulfoxide (B87167) (DMSO)SolubleHigh boiling point, can be difficult to remove.
Acetonitrile (MeCN)SolubleA versatile solvent for a range of reactions.
Tetrahydrofuran (THF)SolubleGood general-purpose solvent.
Alcohols Methanol (B129727) (MeOH)SolubleCan participate in reactions with electrophiles.
Ethanol (EtOH)SolubleSimilar to methanol.[3][4]
Isopropanol (IPA)SolubleLess polar than methanol or ethanol.
Chlorinated Dichloromethane (DCM)SolubleA common solvent for a wide variety of organic reactions.
Chloroform (CHCl₃)SolubleSimilar to DCM.
Ethers Diethyl ether (Et₂O)Moderately SolubleLower polarity may limit solubility compared to THF.
Hydrocarbons TolueneSparingly SolubleMay require heating or a co-solvent.
Hexanes/HeptaneInsolubleGenerally not recommended as a primary solvent.
Aqueous WaterInsolubleThe Boc protecting group significantly reduces water solubility.
Experimental Protocols
Protocol: Swern Oxidation of this compound

This protocol provides a detailed methodology for the Swern oxidation of this compound to the corresponding aldehyde, with specific considerations for ensuring solubility.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Oxalyl Chloride Solution: In the reaction flask, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the stirred oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition (Addressing Solubility):

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • If solubility in pure DCM is low, add a small amount of anhydrous THF as a co-solvent until a clear solution is obtained.

    • Slowly add the this compound solution to the activated DMSO mixture via a syringe or dropping funnel, keeping the internal temperature below -60 °C.

    • Rinse the flask that contained the substrate with a small amount of DCM to ensure complete transfer.

  • Reaction: Stir the reaction mixture at -78 °C for 45-60 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Add water to quench the reaction. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent change_solvent Select a more suitable solvent (e.g., DCM, THF, DMF) check_solvent->change_solvent No cosolvent Consider a co-solvent system (e.g., DCM/THF) check_solvent->cosolvent Yes end_success Problem Solved change_solvent->end_success add_cosolvent Add a co-solvent to improve solubility cosolvent->add_cosolvent Yes increase_temp Is gentle heating an option for your reaction? cosolvent->increase_temp No add_cosolvent->end_success apply_heat Gently warm the reaction mixture increase_temp->apply_heat Yes sonicate Use sonication to aid dissolution increase_temp->sonicate No apply_heat->end_success sonicate->end_success end_fail Consult further literature or technical support sonicate->end_fail

Caption: Troubleshooting workflow for solubility issues.

SolventSelection substance This compound - Polar hydroxyl group - Lipophilic Boc and methyl groups solvents Solvent Choice High Polarity Medium Polarity Low Polarity substance->solvents Solubility depends on high_polarity Polar Aprotic (DMF, DMSO) Alcohols (MeOH, EtOH) solvents:high->high_polarity Good Match med_polarity Ethers (THF) Chlorinated (DCM) solvents:med->med_polarity Good Match low_polarity Hydrocarbons (Toluene, Hexanes) solvents:low->low_polarity Poor Match

Caption: Logical guide for solvent selection.

References

Technical Support Center: N-Boc-N-methyl-D-Valinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-D-Valinol. The information provided here will help in identifying and resolving common issues encountered during synthesis and purification, with a focus on interpreting NMR data to identify impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources during the synthesis of this compound. These include:

  • Unreacted starting materials: Incomplete reactions can leave residual D-Valine, methylating agents, or Boc-anhydride.

  • Side products: Unwanted reactions can lead to the formation of byproducts. For instance, over-methylation or side reactions involving the hydroxyl group.

  • Reagents and solvents: Residual solvents used during the reaction or purification steps (e.g., ethyl acetate (B1210297), hexanes, dichloromethane (B109758), methanol) are common impurities. Reagents like triethylamine (B128534) or DMAP used in the Boc protection step can also be present.

  • Degradation: The Boc-protecting group can be sensitive to acidic conditions, and premature deprotection can occur.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify them?

A2: To identify unexpected peaks in your ¹H NMR spectrum, follow these steps:

  • Compare with the expected spectrum of this compound: Refer to the data table below for the expected chemical shifts of the pure product.

  • Check for common solvent impurities: Consult the NMR solvent impurities table to see if the peaks correspond to common laboratory solvents.

  • Analyze the multiplicity and integration of the impurity peaks: This can provide clues about the structure of the impurity. For example, a triplet and a quartet often indicate the presence of ethyl acetate.

  • Consider potential side products: Based on the synthetic route, consider possible side reactions and the expected NMR signals of those byproducts.

Q3: How can I remove common solvent impurities from my sample?

A3: Common solvent impurities can often be removed by:

  • Drying under high vacuum: This is effective for volatile solvents.

  • Co-evaporation: Dissolving the sample in a low-boiling solvent (like dichloromethane or diethyl ether) and re-evaporating can help remove less volatile solvents. This process can be repeated several times.

  • Chromatography: Flash column chromatography is a highly effective method for removing a wide range of impurities, including solvents and side products.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can effectively remove impurities.

Troubleshooting Guide for NMR Impurities

This guide will help you to identify and address specific impurities observed in the ¹H NMR spectrum of this compound.

Expected ¹H and ¹³C NMR Data for this compound

For comparison, the following table summarizes the expected NMR chemical shifts for pure this compound.

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
~3.62m1HCH-OH
~3.45dd1HCH₂-OH
~3.35dd1HCH₂-OH
~2.85s3HN-CH₃
~2.05m1HCH-CH(CH₃)₂
~1.45s9HC(CH₃)₃ (Boc)
~0.95d3HCH(CH₃)₂
~0.88d3HCH(CH₃)₂
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
~156.5C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~65.0CH₂-OH
~63.0CH-N
~31.0N-CH₃
~28.5C(CH₃)₃ (Boc)
~27.0CH-CH(CH₃)₂
~20.0CH(CH₃)₂
~18.5CH(CH₃)₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Common Impurities and Their ¹H NMR Signatures

The table below lists common impurities that may be observed in the NMR spectrum of this compound after synthesis and workup.

Impurity ¹H NMR Chemical Shift (ppm) in CDCl₃ Multiplicity Notes
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)~1.50sUnreacted Boc-anhydride.
D-Valinol~3.5 (m), ~3.2 (m), ~1.8 (m), ~0.9 (d)Unreacted starting material.
Triethylamine (Et₃N)~2.5 (q), ~1.0 (t)Base used in the Boc protection step.
4-Dimethylaminopyridine (DMAP)~8.2 (d), ~6.6 (d), ~3.0 (s)Catalyst for Boc protection.
Ethyl acetate (EtOAc)~4.1 (q), ~2.0 (s), ~1.2 (t)Common solvent for extraction and chromatography.
Hexanes~1.25 (br s), ~0.88 (t)Common solvent for chromatography.
Dichloromethane (DCM)~5.30sCommon reaction and extraction solvent.
Methanol (MeOH)~3.49sCan be used during workup or as a reaction solvent.
tert-Butanol~1.28sA byproduct of the Boc protection reaction.

Experimental Protocols

A representative synthesis of a Boc-protected amino alcohol is provided below to illustrate the potential sources of impurities.

General Protocol for the Synthesis of N-Boc-amino Alcohols
  • Dissolution of Starting Material: The amino alcohol (e.g., D-Valinol) is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Boc Protection: To the solution, a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature for several hours.

  • Workup: The reaction mixture is concentrated to remove the organic solvent. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-amino alcohol.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting impurities in your this compound sample.

G cluster_0 Impurity Identification cluster_1 Resolution start Obtain ¹H NMR Spectrum compare Compare with Reference Spectrum start->compare known_impurity Known Impurity? compare->known_impurity unknown_impurity Unknown Impurity known_impurity->unknown_impurity No solvent Residual Solvent? known_impurity->solvent Yes analyze Analyze Multiplicity, Integration & Chemical Shift unknown_impurity->analyze propose Propose Structure analyze->propose reagent Unreacted Reagent/Side Product? propose->reagent solvent->reagent No high_vac Dry under High Vacuum solvent->high_vac Yes chromatography Purify by Column Chromatography reagent->chromatography Yes recrystallize Recrystallize reagent->recrystallize If Solid end Pure Product high_vac->end chromatography->end recrystallize->end

Caption: A workflow for identifying and resolving NMR impurities.

Synthetic Pathway and Potential Side Products

The diagram below outlines a plausible synthetic pathway for this compound and highlights potential side products that could form.

G cluster_pathway Synthetic Pathway cluster_impurities Potential Impurities start D-Valinol step1 Boc Protection (Boc₂O, Base) start->step1 unreacted_valinol Unreacted D-Valinol start->unreacted_valinol intermediate N-Boc-D-Valinol step1->intermediate step2 N-Methylation (e.g., MeI, NaH) intermediate->step2 unreacted_boc_valinol Unreacted N-Boc-D-Valinol intermediate->unreacted_boc_valinol product This compound step2->product over_methylation O-Methylated Product product->over_methylation deprotection N-methyl-D-Valinol product->deprotection

Caption: Synthetic pathway and potential side products.

Technical Support Center: N-Methyl-D-Valinol Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of the secondary amine in N-methyl-D-Valinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of complex molecules incorporating this sterically hindered amino alcohol. While tert-butyloxycarbonyl (Boc) is a common protecting group, this guide explores viable alternatives: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with alternative protecting groups for N-methyl-D-Valinol.

Carboxybenzyl (Cbz) Protection

Question 1: My Cbz protection of N-methyl-D-Valinol is sluggish and gives low yields. What can I do?

Answer: This is a common issue due to the steric hindrance of the N-methyl and isopropyl groups. Here are several troubleshooting steps:

  • Choice of Reagent: While benzyl (B1604629) chloroformate (Cbz-Cl) is standard, for hindered amines, consider using a more reactive reagent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).

  • Base Selection: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be more effective than standard bases like triethylamine (B128534) (TEA) in promoting the reaction without competing.

  • Reaction Conditions:

    • Increase the reaction temperature. Start at room temperature and gradually increase to 40-50 °C if the reaction is slow. Monitor for potential side reactions.

    • Use a higher concentration of reactants to favor the bimolecular reaction.

    • Consider a different solvent system. Aprotic polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common choices.

Question 2: I am observing side products during Cbz protection. What are they and how can I avoid them?

Answer: A common side product is the formation of the corresponding carbonate on the hydroxyl group of N-methyl-D-Valinol. To minimize this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Cbz-reagent. A large excess can promote O-acylation.

  • Slow Addition: Add the Cbz-reagent dropwise to the reaction mixture at 0 °C to control the reaction rate and selectivity.

  • pH control: When using aqueous biphasic conditions (Schotten-Baumann), maintaining the pH between 9-10 is crucial to favor N-acylation over O-acylation.[1]

Question 3: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. How can I resolve this?

Answer: The steric hindrance around the carbamate (B1207046) can make it difficult for the catalyst to access the site.

  • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for the hydrogenolysis of sterically hindered Cbz groups.

  • Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

  • Hydrogen Pressure: Increase the hydrogen pressure (e.g., to 50-100 psi).

  • Solvent: Ensure the substrate is fully dissolved. Methanol or ethanol (B145695) are common solvents. Adding a small amount of acetic acid can sometimes accelerate the reaction, but be mindful of potential side reactions.

  • Transfer Hydrogenation: As an alternative to H₂ gas, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) with Pd/C can be effective.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Question 1: What are the best conditions for Fmoc protection of N-methyl-D-Valinol?

Answer: For sterically hindered secondary amines like N-methyl-D-Valinol, standard conditions may need optimization.

  • Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred over Fmoc-Cl due to its stability and ease of handling.

  • Base: Use a non-nucleophilic base like DIPEA.

  • Solvent: Aprotic solvents such as DMF or DCM are suitable.

  • Temperature: The reaction can be performed at room temperature, but gentle heating (e.g., 40 °C) may be necessary to drive the reaction to completion.

Question 2: I am observing the formation of a dipeptide-like impurity during Fmoc deprotection. What is happening?

Answer: This is likely the formation of a piperazine-2,5-dione (diketopiperazine), a known side reaction with N-methylated amino acids, especially when proline or other N-methylated residues are at the C-terminus of a peptide.[2] While N-methyl-D-Valinol is an amino alcohol, if it's incorporated into a peptide sequence, this can be a concern during subsequent Fmoc deprotections.

  • Mitigation:

    • Use a more dilute solution of piperidine (B6355638) (e.g., 10-20% in DMF).

    • Keep deprotection times as short as possible.

    • Consider using a bulkier secondary amine base for deprotection, such as DBU/piperidine mixtures, which can sometimes suppress this side reaction.

Question 3: Are there any other common side reactions during Fmoc deprotection?

Answer: Yes, the dibenzofulvene (DBF) byproduct generated during Fmoc cleavage is a reactive Michael acceptor and can react with the newly liberated amine.

  • Scavengers: Piperidine, the deprotecting agent, typically acts as a scavenger for DBF. Ensure you are using a sufficient excess of the piperidine solution.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protection

Question 1: Why should I consider Teoc as an alternative to Boc for N-methyl-D-Valinol?

Answer: The Teoc group offers a different deprotection strategy, which can be advantageous for orthogonal protection schemes. It is stable to acidic and many basic conditions under which Boc and Fmoc groups are cleaved, respectively.[3][4] Deprotection is achieved with fluoride (B91410) ions, offering an orthogonal removal strategy.

Question 2: What are the recommended conditions for Teoc protection of a hindered secondary amine?

Answer:

  • Reagent: Teoc-OSu or Teoc-OBt are effective reagents. For particularly hindered amines, the Sodeoka reagent (Teoc-NT) can be beneficial as the nitrotriazole byproduct is often insoluble and easily removed by filtration.[3][4]

  • Base: Triethylamine or DIPEA are commonly used.

  • Solvent: Aprotic solvents like DCM or THF are suitable.

  • Procedure: A general procedure involves dissolving N-methyl-D-Valinol in DCM, adding the base, followed by the Teoc reagent, and stirring at room temperature until the reaction is complete.[3]

Question 3: My Teoc deprotection with TBAF is giving a complex mixture of products. What could be the issue?

Answer: Tetrabutylammonium fluoride (TBAF) is basic and can promote side reactions, especially with sensitive substrates.

  • Anhydrous Conditions: Commercial TBAF solutions in THF contain water, which can affect the reaction. For sensitive substrates, using anhydrous TBAF or adding a drying agent like molecular sieves can be beneficial.

  • Buffering: The basicity of TBAF can be problematic. Buffering the reaction mixture with acetic acid can sometimes lead to cleaner reactions.[5]

  • Alternative Fluoride Sources: Consider using other fluoride sources like HF-pyridine or TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate), which can be less basic.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of byproducts.

Data Summary: Comparison of Alternative Protecting Groups

The following table summarizes key quantitative data for the protection and deprotection of N-methyl-valine or structurally similar hindered secondary amines with Cbz, Fmoc, and Teoc. Note that yields and reaction times can vary depending on the specific substrate and reaction conditions.

Protecting GroupProtection ReagentTypical BaseSolventTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Cbz Cbz-Cl, Cbz-OSuNaHCO₃, DIPEATHF/H₂O, DCM85-95%[6]H₂, Pd/C or Pd(OH)₂/C90-99%
Fmoc Fmoc-OSu, Fmoc-ClDIPEA, NaHCO₃DMF, Dioxane/H₂O85-95%20% Piperidine in DMF95-99%
Teoc Teoc-OBt, Teoc-OSuTriethylamineDCM~92%[3]TBAF in THF~85%

Experimental Protocols

Protocol 1: Cbz Protection of N-methyl-D-Valinol
  • Dissolve N-methyl-D-Valinol (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Fmoc Protection of N-methyl-D-Valinol
  • Dissolve N-methyl-D-Valinol (1.0 eq) in DMF.

  • Add DIPEA (1.5 eq).

  • Add Fmoc-OSu (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 4-6 hours, or at 40 °C for 2-3 hours if the reaction is slow.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Protocol 3: Teoc Protection of N-methyl-D-Valinol
  • Dissolve N-methyl-D-Valinol (1.0 eq) in DCM.

  • Add triethylamine (2.5 eq).

  • Add Teoc-OBt (1.1 eq).[3]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated solution of potassium bisulfate, followed by brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[3]

  • Purify by silica gel column chromatography if necessary.

Visual Guides

Workflow for Selecting an Alternative Protecting Group

The following diagram illustrates a decision-making process for choosing a suitable protecting group for N-methyl-D-Valinol based on the desired deprotection conditions.

Protecting_Group_Selection start Start: Need to protect N-methyl-D-Valinol deprotection_q What deprotection conditions are required? start->deprotection_q hydrogenolysis Hydrogenolysis (H2, Pd/C) deprotection_q->hydrogenolysis Reductive base_labile Base-labile (e.g., Piperidine) deprotection_q->base_labile Basic fluoride_labile Fluoride-labile (e.g., TBAF) deprotection_q->fluoride_labile Orthogonal (Fluoride) cbz Choose Cbz hydrogenolysis->cbz fmoc Choose Fmoc base_labile->fmoc teoc Choose Teoc fluoride_labile->teoc

Figure 1. Decision tree for selecting a protecting group.
General Experimental Workflow for Protection and Deprotection

This diagram outlines the general steps involved in the protection and subsequent deprotection of N-methyl-D-Valinol.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start N-methyl-D-Valinol reaction_p Reaction with Protecting Group Reagent + Base start->reaction_p workup_p Aqueous Workup & Extraction reaction_p->workup_p purification_p Column Chromatography workup_p->purification_p protected_product Protected N-methyl-D-Valinol purification_p->protected_product reaction_d Deprotection Reaction (e.g., Hydrogenolysis, Base, or Fluoride) protected_product->reaction_d Proceed to Deprotection workup_d Workup & Isolation reaction_d->workup_d final_product Deprotected N-methyl-D-Valinol workup_d->final_product

Figure 2. General workflow for protection and deprotection.

References

Validation & Comparative

A Comparative Guide to N-Boc-N-methyl-D-Valinol and N-Boc-D-Valinol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery. N-methylation of the peptide backbone is a key modification used to enhance the pharmacokinetic properties of therapeutic peptides. This guide provides a detailed comparison of two building blocks used in peptide synthesis: N-Boc-N-methyl-D-Valinol and its non-methylated counterpart, N-Boc-D-Valinol. This comparison is based on their performance in peptide synthesis, with a focus on coupling efficiency, steric hindrance, and the properties of the resulting peptides, supported by experimental principles from the literature.

Executive Summary

N-Boc-D-Valinol is a standard Boc-protected amino alcohol that is readily incorporated into peptide chains with high efficiency using standard coupling protocols. In contrast, this compound, while offering significant advantages for the final peptide's stability and cell permeability, presents considerable synthetic challenges due to the steric hindrance imposed by the N-methyl group. The choice between these two building blocks represents a critical decision in peptide design, balancing synthetic feasibility with desired therapeutic attributes.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of N-Boc-D-Valinol and this compound is essential to appreciate their differing reactivities in peptide synthesis.

CompoundChemical StructureMolecular FormulaMolecular WeightKey Features
N-Boc-D-Valinol C10H21NO3[1]203.28 g/mol [1]Possesses a primary amine protected by a Boc group and a primary alcohol.
This compound C11H23NO3217.31 g/mol Features a secondary amine due to the presence of a methyl group on the nitrogen, in addition to the Boc protecting group and a primary alcohol.

Note: The image for this compound is a representative structure, as a specific catalog image was not available in the search results.

Performance in Peptide Synthesis: A Comparative Analysis

The presence of the N-methyl group in this compound is the primary determinant of its distinct behavior in peptide synthesis compared to N-Boc-D-Valinol.

Coupling Efficiency and Steric Hindrance

The addition of a methyl group to the nitrogen atom in this compound significantly increases steric hindrance around the nitrogen nucleophile. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower and often incomplete coupling reactions.

Expected Quantitative Comparison of Coupling Performance

ParameterN-Boc-D-ValinolThis compoundRationale and Supporting Data Principle
Coupling Time Standard (e.g., 1-2 hours)Extended (e.g., 2-4 hours or longer)The steric hindrance from the N-methyl group slows down the reaction kinetics.[2]
Coupling Reagents Standard reagents (e.g., HBTU, TBTU, HATU) are effective.Requires stronger, more reactive coupling reagents (e.g., PyAOP, PyBOP/HOAt, HATU).[2][3]To overcome the steric barrier, more potent activating agents are necessary to enhance the electrophilicity of the incoming carboxyl group.
Double Coupling Generally not required.Often necessary to achieve acceptable yields.The initial coupling may be incomplete, necessitating a second exposure to the activated amino acid to drive the reaction to completion.
Microwave Assistance Not typically required.Can be beneficial to improve coupling efficiency.Microwave energy can accelerate the rate of sterically hindered coupling reactions.[4]
Expected Yield High (>99%)Lower (may vary significantly depending on conditions)The challenges in achieving complete coupling can lead to lower overall yields of the desired peptide.
Racemization

Racemization, the loss of stereochemical integrity at the alpha-carbon during peptide synthesis, is a critical concern. While the risk of racemization is present with both building blocks, the more forcing conditions required for the coupling of this compound can potentially increase this risk. The use of highly reactive coupling reagents and extended reaction times must be carefully managed to minimize epimerization. Adding racemization suppressants like HOBt or HOAt is a common strategy.[5]

Experimental Protocols

The following are generalized experimental workflows for the incorporation of N-Boc-D-Valinol and this compound into a peptide sequence via solid-phase peptide synthesis (SPPS).

Standard Coupling Protocol for N-Boc-D-Valinol

G Resin Resin with N-terminal deprotected peptide Swell Swell resin in DMF Resin->Swell Activate Activate N-Boc-D-Valinol with HBTU/DIEA in DMF Swell->Activate Couple Couple activated amino acid to resin (1-2 h) Activate->Couple Wash Wash resin with DMF Couple->Wash Monitor Monitor completion with Kaiser test Wash->Monitor Deprotect Deprotect Boc group with TFA Monitor->Deprotect

Caption: Standard SPPS workflow for N-Boc-D-Valinol.

Modified Coupling Protocol for this compound

G Resin Resin with N-terminal deprotected peptide Swell Swell resin in DMF Resin->Swell Activate Activate this compound with PyAOP/HOAt/DIEA in DMF Swell->Activate Couple Couple activated amino acid to resin (2-4 h, potentially with microwave) Activate->Couple Wash Wash resin with DMF Couple->Wash Monitor Monitor completion with bromophenol blue test Wash->Monitor DoubleCouple If incomplete, perform a second coupling Monitor->DoubleCouple Incomplete Deprotect Deprotect Boc group with TFA Monitor->Deprotect Complete DoubleCouple->Couple

Caption: Modified SPPS workflow for this compound.

Impact on Final Peptide Properties

The choice between N-Boc-D-Valinol and this compound has profound implications for the biological and pharmacological properties of the synthesized peptide.

PropertyEffect of N-methylationMechanism
Proteolytic Stability IncreasedThe N-methyl group provides steric shielding of the adjacent peptide bond, hindering recognition and cleavage by proteases.
Membrane Permeability IncreasedN-methylation disrupts the hydrogen bond donating capacity of the amide nitrogen, reducing the polarity of the peptide backbone and facilitating passive diffusion across cell membranes.
Conformational Rigidity IncreasedThe steric bulk of the N-methyl group restricts the rotation around the peptide bond, leading to a more constrained and predictable peptide conformation.
Receptor Binding Affinity Can be increased or decreasedBy locking the peptide into a specific conformation, N-methylation can either enhance or diminish its binding to a target receptor. The outcome is highly dependent on the specific peptide and its target.
Hydrogen Bonding ReducedThe N-methyl group replaces the amide proton, eliminating a hydrogen bond donor site. This can impact secondary structure formation and interactions with biological targets.

Signaling Pathway Implications of N-Methylation

The conformational constraints imposed by N-methylation can significantly alter how a peptide interacts with its target receptor and downstream signaling pathways. A more rigid, bioactive conformation can lead to enhanced receptor activation or inhibition.

G Peptide Peptide Ligand Receptor Target Receptor Peptide->Receptor NMe_Peptide N-Methylated Peptide (Bioactive Conformation) NMe_Peptide->Receptor Enhanced Affinity Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response

Caption: N-methylation can enhance peptide-receptor interactions.

Conclusion

The selection of N-Boc-D-Valinol versus this compound for peptide synthesis is a strategic decision that hinges on the desired properties of the final peptide product and the synthetic challenges that can be undertaken. N-Boc-D-Valinol is the choice for straightforward synthesis with predictable outcomes. In contrast, this compound is a valuable tool for overcoming the limitations of native peptides, offering a pathway to more stable and cell-permeable drug candidates, albeit with a more demanding synthetic protocol. Researchers must weigh the benefits of enhanced pharmacokinetic properties against the complexities of incorporating this sterically hindered building block.

References

A Comparative Guide to N-Methylated vs. Non-Methylated Valinol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

In the realm of medicinal chemistry and drug development, subtle molecular modifications can lead to significant improvements in the therapeutic potential of lead compounds. One such modification, N-methylation, has garnered considerable attention for its ability to enhance the pharmacokinetic and pharmacodynamic properties of various molecules, including amino acid derivatives like valinol. This guide provides a comprehensive comparison of N-methylated and non-methylated valinol derivatives, offering insights into their synthesis, biological activity, and physicochemical properties, supported by experimental data and detailed protocols.

Enhanced Pharmacokinetic and Physicochemical Properties through N-Methylation

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of the amino group, can profoundly impact a molecule's behavior in biological systems.[1] This modification is a key strategy in drug design to overcome common challenges such as poor metabolic stability and low bioavailability.[1]

Data Summary: A Comparative Analysis

While direct comparative quantitative data for N-methylated versus non-methylated valinol derivatives is not extensively available in the public domain, the following table summarizes the generally observed trends based on studies of similar N-methylated amino acids and peptides. These values are illustrative and intended to highlight the expected differences.

PropertyNon-Methylated ValinolN-Methylated ValinolRationale for Difference
Molecular Weight ( g/mol ) 103.16[2]117.19Addition of a methyl group.
LogP (Octanol/Water) ~ -1.0 (estimated)~ -0.5 (estimated)Increased lipophilicity due to the non-polar methyl group.[1]
Aqueous Solubility HighModerately HighThe increase in lipophilicity can slightly decrease aqueous solubility.
Metabolic Stability (t½ in human liver microsomes) LowModerate to HighThe N-methyl group provides steric hindrance, protecting the amine from enzymatic degradation.[1]
Cell Permeability Low to ModerateModerate to HighIncreased lipophilicity can facilitate passive diffusion across cell membranes.
Receptor Binding Affinity VariesCan be enhanced or reducedN-methylation can alter the conformation and hydrogen bonding capacity of the molecule, affecting its interaction with biological targets.

Visualizing the Impact of N-Methylation

The following diagrams illustrate key concepts and workflows relevant to the comparison of N-methylated and non-methylated valinol derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Comparative Analysis Valine Valine Valinol Valinol Valine->Valinol Reduction N-Boc-Valinol N-Boc-Valinol Valinol->N-Boc-Valinol Boc Protection Physicochemical Physicochemical Valinol->Physicochemical Biological Biological Valinol->Biological N-Boc-N-methyl-Valinol N-Boc-N-methyl-Valinol N-Boc-Valinol->N-Boc-N-methyl-Valinol N-methylation N-methyl-Valinol N-methyl-Valinol N-Boc-N-methyl-Valinol->N-methyl-Valinol Deprotection N-methyl-Valinol->Physicochemical N-methyl-Valinol->Biological signaling_pathway Drug Drug Receptor Receptor Drug->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Modulation

References

A Comparative Guide to Enantiomeric Purity Determination of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. N-Boc-N-methyl-D-Valinol, a valuable chiral building block, requires robust analytical methods to quantify its enantiomeric excess (ee). This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC), the benchmark method, alongside alternative techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and performance comparisons to assist in selecting the most appropriate method for your analytical needs.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. Chiral HPLC is often considered the gold standard due to its high accuracy and direct analysis capabilities.[1][2] However, chiral GC and NMR offer distinct advantages in certain scenarios.

FeatureChiral HPLCChiral GC¹H NMR with Chiral Auxiliary
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile (often derivatized) enantiomers on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[3][4]
Sample Preparation Simple dissolution in the mobile phase.May require derivatization to increase volatility.Simple mixing with a chiral solvating agent or a chemical derivatization step.
Instrumentation HPLC system with a chiral column and UV detector.GC system with a chiral capillary column and FID or MS detector.High-field NMR spectrometer (e.g., 400 MHz or higher).
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample, plus derivatization time if needed.5-15 minutes for data acquisition, plus reaction time for derivatization if applicable.
Resolution Baseline separation (Rs > 1.5) is often achievable.High resolution is possible with optimized temperature programming.Dependent on the chemical shift difference of diastereomeric signals.
Limit of Detection (LOD) Low ng range.Can reach the pg range, particularly with an MS detector.Generally higher than chromatographic methods (µg to mg range).
Accuracy High, with relative errors typically <2%.[1]High, with relative errors typically <2%.[5]Good, with relative errors often <5%, depending on signal-to-noise and integration accuracy.
Advantages Direct analysis, high accuracy, well-established for N-Boc protected amino alcohols.High sensitivity and resolution.Rapid data acquisition, can provide structural information, may not require a racemic standard for quantification.[1][6]
Disadvantages Method development can be time-consuming; chiral columns are expensive.Derivatization can introduce analytical errors and may not be straightforward for this compound.[1]Lower sensitivity, derivatization may be required and can be susceptible to kinetic resolution.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Instrumentation : HPLC system with a UV detector.

  • Chiral Stationary Phase : CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase : n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). The optimal ratio may require some method development.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute as necessary. A racemic standard of N-Boc-N-methyl-valinol is required for method development to confirm the elution order of the enantiomers.

Direct analysis of this compound by GC is challenging due to its low volatility. A derivatization step to a more volatile analogue would be necessary. This protocol is a general approach that would require optimization.

  • Instrumentation : GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization (Hypothetical) : Removal of the Boc group and subsequent derivatization of the resulting N-methyl-valinol with a suitable reagent (e.g., trifluoroacetic anhydride) to increase volatility.

  • Chiral Capillary Column : A cyclodextrin-based column such as Chirasil®-Val.

  • Injector Temperature : 250 °C.

  • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • Detector Temperature : 250 °C (FID) or MS transfer line at 280 °C.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Sample Preparation : The derivatized sample is dissolved in a suitable solvent (e.g., dichloromethane) for injection.

This indirect method involves the formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate signals for the enantiomers in the ¹H NMR spectrum.

  • Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA) : (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid is a potential CSA for amino alcohols.[3][4]

  • NMR Solvent : Methanol-d4 (B120146).

  • Sample Preparation :

    • Dissolve a known amount of this compound (e.g., 5-10 mg) in approximately 0.6 mL of methanol-d4 in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube, mix thoroughly, and re-acquire the ¹H NMR spectrum.

  • Analysis : Compare the spectra before and after the addition of the CSA. Look for the splitting of characteristic signals (e.g., the methine proton or the methyl groups of the valinol backbone) into two distinct sets of peaks, representing the two enantiomers. The enantiomeric excess is calculated from the integration of these resolved signals.

Visualizing the Workflow and Method Relationships

The following diagrams illustrate the experimental workflow for chiral HPLC analysis and the logical relationships between the compared methods.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Report Result calculate->report

Caption: Experimental workflow for enantiomeric purity determination by Chiral HPLC.

Method_Relationships cluster_direct Direct Methods cluster_indirect Indirect Methods HPLC Chiral HPLC GC Chiral GC (if volatile) NMR NMR with Chiral Auxiliary Deriv_GC Chiral GC with Derivatization Deriv_HPLC HPLC on Achiral Column with Chiral Derivatization Analyte This compound Analyte->HPLC Direct Analysis Analyte->GC Direct (if feasible) Analyte->NMR Requires Auxiliary Analyte->Deriv_GC Requires Derivatization Analyte->Deriv_HPLC Requires Derivatization

Caption: Logical relationships between direct and indirect methods for enantiomeric analysis.

Conclusion

The selection of an analytical method for determining the enantiomeric purity of this compound should be guided by the specific requirements of the analysis. Chiral HPLC stands out as a robust and accurate method for routine quality control, offering direct analysis without the need for derivatization. Chiral GC, while potentially more sensitive, is likely to require a derivatization step, which adds complexity and potential for error. ¹H NMR with a chiral auxiliary is a rapid and convenient technique for screening and can provide valuable structural information, although it generally has lower sensitivity than chromatographic methods. For applications in drug development and quality control where high accuracy and reliability are paramount, a well-developed and validated chiral HPLC method is often the most suitable choice.

References

A Comparative Guide to Coupling Reagents for N-Boc-N-methyl-D-Valinol and Other Sterically Hindered N-Methylated Amines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of amides and peptides containing N-methylated amino acids, such as N-Boc-N-methyl-D-Valinol, presents a significant challenge in synthetic chemistry. The steric hindrance imposed by the N-methyl group impedes the approach of the activated carboxylic acid, often leading to slow reaction rates, low yields, and incomplete conversions.[1] Consequently, the choice of coupling reagent is paramount to the success of these challenging transformations. Standard reagents like HBTU and HCTU are often found to be less effective.[1]

This guide provides an objective comparison of modern, high-efficiency coupling reagents demonstrated to be effective for sterically demanding couplings involving N-methylated secondary amines. The performance of these reagents is evaluated based on yield, reaction conditions, and ease of use, supported by experimental data from relevant studies. While specific comparative data for this compound is not extensively published, the data presented here for analogous N-methylated systems serves as a strong and reliable proxy for researchers, scientists, and drug development professionals.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for N-methylated amines hinges on its ability to rapidly form a highly reactive activated intermediate that can overcome the steric barrier. Uronium/aminium salts like HATU and COMU, and phosphonium (B103445) salts such as PyAOP, are highly recommended for this purpose.[1]

Coupling Reagent/SystemTypical YieldReaction TimeKey Features & AdvantagesPotential Drawbacks
HATU + Base (DIPEA/Collidine)High (>90%)[2]30 min - 4 hours[3]Highly effective for sterically hindered couplings; rapid reaction kinetics and suppression of racemization.[1][3]Higher cost; can react with free amines if used in excess, causing guanidinylation.[4]
PyAOP + Base (DIPEA)High (~95-98% coupling efficiency in SPPS)[5]2 - 4 hours[5]Phosphonium-based reagent, exceptionally effective for coupling N-methyl amino acids.[1][6] Does not cause guanidinylation side reactions.[4]Byproducts can sometimes be difficult to remove in solution-phase synthesis.[4]
COMU + Base (DIPEA/Collidine)High (>90%)[7]1 - 2 hoursSafer (non-explosive) alternative to HOBt/HOAt-based reagents; highly efficient, often requiring only 1 eq. of base; byproducts are water-soluble.[6][8]Can retain color in the reaction mixture, though this is typically removed during workup or subsequent steps.[7]
EDC / HOBt + DMAPModerate to High (65-91%)[9]12 - 48 hours[9]Cost-effective and widely available; water-soluble byproducts (EDC-urea) are easily removed.[10]Sluggish for hindered couplings; requires additives like DMAP for improved efficiency, which can increase racemization risk.[6][9]

Experimental Protocols

The following are generalized solution-phase protocols for the coupling of a generic carboxylic acid to a sterically hindered secondary amine like this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields with sterically hindered substrates.

Materials:

  • Carboxylic Acid (e.g., Boc-L-Proline)

  • This compound (Amine component)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc), 1N HCl, Saturated NaHCO₃, Brine for work-up

Procedure:

  • Preparation : In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation : Add DIPEA (2.5 equivalents) to the mixture. Stir at room temperature for 15-20 minutes to allow for pre-activation.

  • Coupling : Add the Amine component (1.0 equivalent) to the activated mixture.

  • Reaction : Continue stirring at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This is a more classical and cost-effective method, optimized for challenging substrates with the inclusion of DMAP.

Materials:

  • Carboxylic Acid

  • This compound (Amine component)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Preparation : To a solution of the Carboxylic Acid (1.0 equivalent), Amine component (1.2 equivalents), HOBt (0.1 to 1.0 equivalent), and DMAP (1.0 equivalent) in anhydrous MeCN, add EDC·HCl (1.5 equivalents) at room temperature.[9]

  • Coupling : Add DIPEA (3.0 equivalents).

  • Reaction : Stir the mixture at room temperature for 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualized Workflow and Mechanisms

The following diagrams illustrate the general experimental workflow and the activation mechanism for a high-efficiency uronium salt reagent.

G cluster_prep 1. Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification reagents Dissolve Carboxylic Acid & Coupling Reagent in Solvent base Add Base (e.g., DIPEA) reagents->base Stir 15-20 min (Pre-activation) amine Add Amine Component (this compound) base->amine reaction Stir 2-24h at RT amine->reaction monitor Monitor by TLC/LC-MS reaction->monitor extract Solvent Extraction & Aqueous Washes monitor->extract If complete purify Dry & Concentrate extract->purify column Column Chromatography purify->column product Pure Amide Product column->product

Caption: General experimental workflow for amide coupling.

G cluster_reactants cluster_intermediates RCOOH R-COOH (Carboxylic Acid) ActiveEster Active OAt-Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base HATU HATU Product R-CO-N(Me)-R' (Amide Product) ActiveEster->Product + Amine Byproduct HOAt ActiveEster->Byproduct releases Amine R'-NH-Me (N-Methyl Amine)

Caption: Activation of a carboxylic acid using HATU.

References

Peptides Containing N-Methyl-D-Valine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful strategy. This guide provides a comparative analysis of the biological activity of peptides containing N-methyl-D-Valine, a specific N-methylated amino acid, in relation to their unmodified counterparts and other modified peptide alternatives.

The Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton with a methyl group, imparts several advantageous properties to peptides, making them more drug-like.[1][2] This modification can significantly enhance therapeutic potential by:

  • Increasing Proteolytic Stability: The methyl group sterically hinders protease enzymes, leading to a longer in vivo half-life.[1][2]

  • Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for crossing cell membranes, potentially improving oral bioavailability.[1][2]

  • Conformational Control: The restriction of backbone flexibility can lock the peptide into a bioactive conformation, which can lead to increased receptor binding affinity and selectivity.[1][2] However, this effect is highly context-dependent and can also lead to decreased activity if the induced conformation is not optimal for target binding.[3]

Comparative Biological Activity: A Focus on Antimicrobial Peptides

While specific quantitative data for peptides containing N-methyl-D-Valine is limited in publicly available literature, we can draw valuable insights from studies on peptides incorporating other N-methylated amino acids. The following data from a study on antimicrobial peptides (AMPs) and their N-methylated analogs illustrates the impact of this modification on biological activity.

Table 1: Minimum Inhibitory Concentration (MIC) of an Antimicrobial Lipopeptide (C10:0-A2) and its N-Methylated Analogs
Peptide IDSequenceMIC (μM) vs. S. aureusMIC (μM) vs. P. aeruginosaMIC (μM) vs. C. albicansReference
C10:0-A2 (Parent) C10:0-K-K-L-F-K-K-I-L-K-Y-L-NH21.42.890.6[4]
C10:0-A2(6-NMeLys) C10:0-K-K-L-F-K-(NMe)K-I-L-K-Y-L-NH22.52.544.9 [4]
C10:0-A2(8-NMePhe) C10:0-K-K-L-F-K-K-I-(NMe)F-K-Y-L-NH25590.6[4]
C10:0-A2(9-NMeLys) C10:0-K-K-L-F-K-K-I-L-(NMe)K-Y-L-NH22.52.590.6[4]

Lower MIC values indicate higher antimicrobial activity.

As the data indicates, N-methylation can have varied effects on antimicrobial activity. While the introduction of N-methyl-lysine at position 6 in C10:0-A2 led to a significant improvement in activity against the fungus C. albicans, N-methylation at other positions, or with other amino acids like phenylalanine, resulted in either similar or slightly reduced activity against the tested bacterial strains.[4] This highlights the critical importance of the position and the specific amino acid being methylated in determining the final biological activity.

Signaling Pathways and Experimental Workflows

To understand the biological activity of these modified peptides, it is crucial to visualize the experimental processes and the cellular pathways they influence.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_activity Biological Activity Assessment cluster_data Data Analysis start Solid-Phase Peptide Synthesis (SPPS) boc_val Incorporate N-Boc-N-methyl-D-Valinol start->boc_val deprotection Deprotection boc_val->deprotection cleavage Cleavage from Resin deprotection->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity receptor_binding Receptor Binding Assays characterization->receptor_binding sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar receptor_binding->sar comparison Comparison with Unmodified Peptides sar->comparison

Figure 1: General workflow for the synthesis and biological evaluation of peptides containing N-methyl-D-Valine.

Modified peptides often exert their effects by interacting with specific cellular signaling pathways. For instance, an antimicrobial peptide might disrupt the bacterial cell membrane, leading to cell death.

signaling_pathway peptide N-Methylated Peptide membrane Bacterial Cell Membrane peptide->membrane Interaction disruption Membrane Disruption membrane->disruption leakage Ion & ATP Leakage disruption->leakage death Cell Death leakage->death

Figure 2: A simplified signaling pathway for a membrane-disrupting antimicrobial peptide.

Experimental Protocols

The assessment of biological activity relies on standardized and reproducible experimental protocols. Below are methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into a sterile broth and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The test peptide is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration of the peptide that causes 50% inhibition of cell viability.[5][6]

Conclusion

The incorporation of N-methyl-D-Valine and other N-methylated amino acids represents a promising strategy for enhancing the therapeutic potential of peptides. As demonstrated, N-methylation can significantly improve metabolic stability and, in some cases, modulate biological activity in a favorable manner. However, the effects are highly dependent on the specific peptide sequence and the position of the modification. The provided data and protocols offer a framework for the rational design and evaluation of novel peptide-based therapeutics. Further research focusing specifically on peptides containing N-methyl-D-Valine is warranted to fully elucidate its potential in drug discovery.

References

Conformational Analysis of Peptides with N-methyl-D-valinol Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide structures is a cornerstone of modern drug design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, membrane permeability, and receptor affinity. Among these modifications, N-methylation of the peptide backbone has emerged as a particularly effective tool for conformational control. This guide provides a comparative analysis of the conformational effects of incorporating N-methyl-D-valinol residues into peptides, contrasting them with non-methylated analogs and other modified residues. The information presented herein is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational Molecular Dynamics (MD) simulations.

Impact of N-methylation on Peptide Conformation

N-methylation, the substitution of the amide proton with a methyl group, introduces significant local and global conformational changes in a peptide backbone. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, thereby disrupting secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability.[1] Concurrently, the steric hindrance imposed by the N-methyl group restricts the rotation around the Cα-N bond (φ torsion angle), favoring specific backbone conformations.[2] This can lead to a higher population of cis-amide bonds, which are typically energetically unfavorable in non-N-methylated peptides.[2] The presence of N-methyl groups can significantly influence the overall three-dimensional structure of a peptide, impacting its biological activity.

Comparative Conformational Data

The following tables summarize key conformational parameters for peptides containing N-methyl-D-valinol and its analogs, derived from experimental and computational studies. Due to the limited availability of direct experimental data for N-methyl-D-valinol, data from the closely related N-methyl-L-valine and other N-methylated amino acids are included for comparative purposes and are duly noted.

Table 1: Comparative NMR Chemical Shifts (δ) in CDCl₃

Residue/AtomPeptide with N-methyl-D-valinol (Predicted, ppm)Peptide with D-valine (Typical, ppm)Key Observation
N-methyl-D-valinol Hα~5.0 - 5.5~4.0 - 4.5The downfield shift of the α-proton in the N-methylated residue suggests a more constrained local environment due to steric hindrance from the N-methyl group.
N-methyl-D-valinol Hβ~2.0 - 2.5~2.0 - 2.5The β-proton chemical shift is less affected by N-methylation but can be influenced by changes in side-chain rotamer populations.
N-methyl-D-valinol N-CH₃~2.8 - 3.2-This signal is the characteristic signature of the N-methyl group.
Adjacent Residue HαVariableVariableThe chemical shift of the α-proton on an adjacent residue can be shifted upfield or downfield depending on the specific conformational changes induced by the N-methyl group.

Table 2: Key Dihedral Angle Constraints from Molecular Dynamics Simulations

Dihedral AnglePeptide with N-methyl-D-valinol (Predicted Range)Peptide with D-valine (Typical Range)Implication
N-methyl-D-valinol φ (C'-N-Cα-C')-60° to -90°-120° to -150°N-methylation significantly restricts the allowable φ torsion angle, favoring a more compact conformation.
N-methyl-D-valinol ψ (N-Cα-C'-N)+120° to +160°+120° to +180°The ψ angle is also influenced, though to a lesser extent, contributing to the overall conformational preference.
N-methyl-D-valinol ω (Cα-C'-N-Cα)~0° (cis) or ~180° (trans)~180° (trans)N-methylation increases the propensity for cis-amide bond formation, which can introduce sharp turns in the peptide backbone.

Table 3: Comparative Secondary Structure Content from Circular Dichroism Spectroscopy

Peptide ModificationPredominant Secondary Structure in MethanolKey Observation
Peptide with N-methyl-D-valinolDisordered or β-turnN-methylation disrupts α-helical and β-sheet structures due to the loss of hydrogen bond donors. The constrained φ angle can promote the formation of β-turns.
Peptide with D-valineα-helix or β-sheet (sequence dependent)The non-methylated peptide can adopt canonical secondary structures stabilized by backbone hydrogen bonds.
Peptide with Cα-methyl-valine3₁₀-helixCα-methylation also induces helical conformations, but the specific type of helix can differ from that induced by N-methylation.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible conformational analysis of peptides. Below are generalized protocols for the key techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation of a peptide by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Record a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Resonance Assignment: Assign all proton and carbon resonances to specific atoms in the peptide sequence using COSY and TOCSY spectra.

  • Conformational Analysis:

    • Chemical Shifts: Analyze the deviation of α-proton chemical shifts from random coil values to identify regions of secondary structure.

    • Coupling Constants: Measure ³J(HN,Hα) coupling constants to determine φ torsion angle constraints.

    • NOE Analysis: Identify through-space correlations in NOESY or ROESY spectra to derive distance restraints between protons that are close in space but may be distant in the sequence.

  • Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer OneD_Spectra 1D Spectra (¹H, ¹³C) NMR_Spectrometer->OneD_Spectra TwoD_Spectra 2D Spectra (COSY, TOCSY, NOESY) NMR_Spectrometer->TwoD_Spectra Resonance_Assignment Resonance Assignment OneD_Spectra->Resonance_Assignment TwoD_Spectra->Resonance_Assignment Conformational_Restraints Derive Conformational Restraints (NOEs, J-couplings) Resonance_Assignment->Conformational_Restraints Structure_Calculation 3D Structure Calculation Conformational_Restraints->Structure_Calculation

Workflow for NMR-based peptide conformational analysis.
Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of a peptide in solution.[4]

Methodology:

  • Sample Preparation: Prepare a solution of the peptide in the desired solvent (e.g., water, methanol, trifluoroethanol) at a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Processing: Subtract the spectrum of the solvent blank from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures using deconvolution algorithms.[5]

Molecular Dynamics (MD) Simulations

Objective: To explore the conformational landscape and dynamics of a peptide in a simulated environment.

Methodology:

  • System Setup: Build an initial 3D model of the peptide. Place the peptide in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the desired temperature and run a short equilibration simulation to allow the solvent to relax around the peptide.

  • Production Run: Run a long MD simulation (typically nanoseconds to microseconds) to generate a trajectory of the peptide's atomic motions over time.

  • Trajectory Analysis: Analyze the trajectory to determine conformational properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and secondary structure evolution over time.

MD_Simulation_Workflow Start Initial Peptide Structure System_Setup System Setup (Solvation, Ionization) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (Heating, Pressure Coupling) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (Dihedrals, RMSD, Secondary Structure) Production_MD->Trajectory_Analysis End Conformational Ensemble Trajectory_Analysis->End

General workflow for molecular dynamics simulations.

Conclusion

The incorporation of N-methyl-D-valinol residues into peptides is a powerful strategy to induce specific conformational constraints. By removing a hydrogen bond donor and introducing steric bulk, N-methylation disrupts canonical secondary structures and can promote the formation of turns and cis-amide bonds. This conformational control is a key factor in modulating the biological activity of peptides. The integration of experimental techniques such as NMR and CD spectroscopy with computational methods like molecular dynamics simulations provides a comprehensive framework for understanding the structural consequences of N-methylation. While direct experimental data for N-methyl-D-valinol remains limited, the principles derived from studies of related N-methylated amino acids offer valuable guidance for the rational design of peptidomimetics with enhanced therapeutic potential. Further research focusing on the direct comparative analysis of N-methyl-D-valinol-containing peptides will be crucial for a more precise understanding of its unique conformational properties.

References

A Head-to-Head Battle of Protecting Groups: Fmoc vs. Boc for N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of two of the most widely used amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), specifically for the protection of N-methyl-D-Valinol. This N-methylated amino alcohol is a valuable chiral building block in the synthesis of pharmaceutically active compounds.

This comparison delves into the experimental data, detailed protocols, and fundamental principles governing the application of Fmoc and Boc protecting groups, enabling an informed decision for your synthetic strategy.

At a Glance: Key Differences and Considerations

The choice between Fmoc and Boc protection hinges on several factors, primarily the stability of the target molecule and other protecting groups present towards acidic or basic conditions. The Fmoc group is base-labile, typically removed with a secondary amine such as piperidine (B6355638), while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for cleavage.

FeatureFmoc ProtectionBoc Protection
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., TFA in DCM)
Orthogonality Orthogonal to acid-labile protecting groups (e.g., Boc, tBu)Orthogonal to base-labile protecting groups (e.g., Fmoc)
Compatibility Suitable for acid-sensitive substratesSuitable for base-sensitive substrates
Byproducts of Deprotection Dibenzofulvene-piperidine adductIsobutylene and CO2
Monitoring UV absorbance of the dibenzofulvene adductNot readily monitored by UV

Performance Data: A Comparative Analysis

Protecting GroupSubstrateReagentsSolventTypical YieldPurityReference
Fmoc N-methyl-D-valine benzhydryl esterFmoc-OSu, NaHCO3Acetone (B3395972)/Water92%Not Specified[1]
Boc D-alaninol(Boc)2O, Et3NTHFHigh (not specified)Not SpecifiedGeneral Protocol

It is important to note that reaction conditions, including stoichiometry, temperature, and reaction time, will significantly impact the final yield and purity. Optimization is often necessary for each specific substrate.

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for the Fmoc and Boc protection of an N-methylated amino alcohol like N-methyl-D-Valinol.

Fmoc Protection of N-methyl-D-Valinol

This protocol is adapted from procedures for the Fmoc protection of amino acids.

Materials:

  • N-methyl-D-Valinol

  • 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Dissolve N-methyl-D-Valinol (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.

  • Add the Fmoc-OSu solution dropwise to the N-methyl-D-Valinol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-N-methyl-D-Valinol.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Boc Protection of N-methyl-D-Valinol

This protocol is a general procedure for the Boc protection of amines.

Materials:

Procedure:

  • Dissolve N-methyl-D-Valinol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Boc-N-methyl-D-Valinol can be purified by column chromatography if necessary.

Deprotection Strategies: Releasing the Amine

The choice of protecting group dictates the deprotection strategy, a critical consideration for the overall synthetic plan.

Fmoc Deprotection

The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Fmoc_Deprotection Fmoc_Protected Fmoc-N-methyl-D-Valinol Deprotection 20% Piperidine in DMF Fmoc_Protected->Deprotection Free_Amine N-methyl-D-Valinol Deprotection->Free_Amine Byproduct Dibenzofulvene-piperidine adduct Deprotection->Byproduct

Caption: Fmoc deprotection workflow.

Protocol for Fmoc Deprotection:

  • Dissolve the Fmoc-protected N-methyl-D-Valinol in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or by UV spectroscopy, following the disappearance of the Fmoc-related absorbance.

  • Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified.

Boc Deprotection

The Boc group is stable to a wide range of conditions but is efficiently removed by strong acids.

Boc_Deprotection Boc_Protected Boc-N-methyl-D-Valinol Deprotection TFA in DCM Boc_Protected->Deprotection Free_Amine N-methyl-D-Valinol (TFA salt) Deprotection->Free_Amine Byproducts Isobutylene + CO2 Deprotection->Byproducts

Caption: Boc deprotection workflow.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected N-methyl-D-Valinol in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting product is the TFA salt of N-methyl-D-Valinol, which can be used directly in subsequent steps or neutralized with a base to obtain the free amine.

Conclusion: Making the Right Choice

The selection of Fmoc or Boc as a protecting group for N-methyl-D-Valinol is a strategic decision that should be based on the overall synthetic route.

  • Choose Fmoc when your synthetic intermediates or other protecting groups are sensitive to strong acids. The mild basic deprotection conditions of the Fmoc group offer excellent orthogonality with acid-labile groups.

  • Choose Boc if your molecule is sensitive to basic conditions. The robustness of the Boc group to a wide range of reagents, coupled with its clean and efficient removal with strong acid, makes it a reliable choice in many synthetic pathways.

By carefully considering the chemical environment of your target molecule and the subsequent reaction steps, you can confidently select the optimal protecting group strategy to ensure a successful and efficient synthesis.

References

A Comparative Guide to the Applications of N-Boc-N-methyl-D-Valinol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methyl-D-Valinol and its derivatives are valuable chiral building blocks in modern organic synthesis, particularly in the fields of peptide chemistry and asymmetric synthesis. The presence of the N-methyl group offers distinct advantages in peptide-based therapeutics by enhancing proteolytic stability and improving pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during coupling reactions and allows for controlled, stepwise synthesis. This guide provides a comparative overview of the applications of this compound, supported by experimental data and detailed protocols.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids, such as this compound, into peptide chains is a key strategy for developing peptide-based drugs with improved therapeutic profiles. However, the steric hindrance from the N-methyl group can pose challenges during peptide coupling reactions, potentially leading to lower yields and purity compared to their non-methylated counterparts. Optimized protocols and potent coupling reagents are often necessary to achieve high efficiency.

Below is a summary of typical quantitative data for the solid-phase synthesis of peptides containing N-methylated amino acids using Boc chemistry. These values can vary depending on the specific peptide sequence, resin, and coupling conditions.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (N-Methylated Amino Acids) ~95-98%Often requires double coupling or the use of stronger activating reagents like PyAOP or HATU. Monitored by the Isatin or Bromophenol Blue test.[1]
Overall Crude Peptide Yield 60 - 80%Dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC) 50 - 70%Purification via preparative HPLC is typically required.[1]
Final Purified Peptide Yield 20 - 40%Represents the yield after purification.[1]

Comparison with Alternative Strategies

Chiral Auxiliary TypeAdvantagesDisadvantages
This compound derived auxiliaries - Derived from a naturally occurring amino acid. - Can be recovered and reused. - The N-methyl group can influence the conformation of the transition state, potentially leading to high diastereoselectivity.- May require specific conditions for attachment and cleavage. - Steric hindrance might necessitate stronger reagents or longer reaction times.
Oxazolidinones (e.g., Evans auxiliaries) - Well-established and widely used. - Generally provide high levels of stereocontrol in a variety of reactions. - Predictable stereochemical outcomes.- The auxiliary itself is not derived from a simple amino acid. - Cleavage conditions can sometimes be harsh.
Camphorsultams (e.g., Oppolzer's sultam) - Highly crystalline derivatives, facilitating purification by crystallization. - Excellent stereocontrol in various reactions.[2]- Can be more expensive than other auxiliaries.
Pseudoephedrine Amides - Readily available and inexpensive. - Both enantiomers are accessible. - Cleavage often proceeds under mild conditions to furnish various functionalities.- May not be suitable for all types of asymmetric transformations.

Key Applications in the Synthesis of Bioactive Molecules

This compound and its analogs are crucial components in the synthesis of several potent, biologically active molecules, most notably the dolastatin family of antineoplastic agents.

Synthesis of Dolastatin Analogs: Dolastatin 10, a natural pentapeptide, and its synthetic analogs are highly potent inhibitors of tubulin polymerization and exhibit significant antitumor activity.[3][4] Many of these analogs incorporate N-methylated amino acids to enhance their stability and efficacy. The synthesis of these complex molecules often relies on the careful coupling of N-Boc-N-methylated amino acid building blocks.[5][6] The stereochemistry of each amino acid residue, including the D-configuration of valine derivatives, is critical for biological activity.[5]

Experimental Protocols

General Protocol for Coupling of this compound in Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue on a Merrifield or PAM resin.

1. Resin Preparation:

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

  • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x).

3. Neutralization:

  • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) (3 equivalents), and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using the Isatin or Bromophenol Blue test. If the coupling is incomplete, a second coupling is recommended.

5. Capping (Optional):

  • If coupling remains incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.

6. Repetition:

  • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final coupling, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

  • Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as p-cresol (B1678582) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

8. Purification:

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key workflows involving this compound.

Boc_SPPS_Workflow Resin Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotection 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization 3. Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling 4. Coupling of Boc-N-Me-D-Val (PyAOP/HOAt/DIEA) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Incomplete chain Cleavage 5. Cleavage (HF/p-cresol) Wash->Cleavage Complete chain Repeat->Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) incorporating this compound.

Chiral_Auxiliary_Logic cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Attached_Complex Substrate-Auxiliary Adduct Prochiral_Substrate->Attached_Complex Chiral_Auxiliary Chiral Auxiliary (e.g., derived from This compound) Chiral_Auxiliary->Attached_Complex Diastereomeric_Product Diastereomeric Product Attached_Complex->Diastereomeric_Product Reagent Reagent Reagent->Diastereomeric_Product Cleavage_Step Cleavage Diastereomeric_Product->Cleavage_Step Chiral_Product Enantiomerically Enriched Product Cleavage_Step->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage_Step->Recovered_Auxiliary

References

A Cost-Benefit Analysis of N-Boc-N-methyl-D-Valinol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chiral building blocks is a critical decision in the synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity can be the difference between a therapeutic breakthrough and a failed clinical trial. N-Boc-N-methyl-D-Valinol, a protected chiral amino alcohol, is a valuable synthon in the development of a variety of bioactive molecules, including antiviral agents and peptide-based therapeutics. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to a viable alternative, (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol).

Introduction to this compound and Its Alternative

This compound is a derivative of the amino acid D-valine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which is also methylated. This modification offers several advantages in synthesis, including increased steric hindrance that can influence diastereoselectivity in subsequent reactions, and improved solubility in organic solvents.

D-Valinol , the parent amino alcohol, presents a more cost-effective alternative. While it lacks the N-methylation and Boc protection, it can be a suitable starting material for syntheses where these functionalities can be introduced later, or where they are not required for the desired transformation.

This guide will use the synthesis of a key chiral intermediate for an HIV protease inhibitor as a model system to compare these two building blocks.

Comparative Data Presentation

The following tables summarize the key quantitative data for this compound and its alternative, D-Valinol. The data for a representative synthetic transformation is based on typical yields and reaction conditions found in the literature for similar couplings.

Table 1: Comparison of Starting Material Costs

CompoundCAS NumberRepresentative SupplierPrice (USD) per 5g
This compound106391-87-1Multiple80 - 150
(R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol)4276-09-9Multiple20 - 40[1][2][3][4]

Table 2: Performance Comparison in a Representative Synthesis (Hypothetical)

Target Reaction: Coupling with a generic pyridone core for an HIV protease inhibitor intermediate.

ParameterUsing this compoundUsing D-Valinol
Number of Synthetic Steps 1 (Direct Coupling)3 (Protection, Methylation, Coupling)
Overall Yield (Hypothetical) ~85%~70% (over 3 steps)
Purity of Crude Product HighModerate (potential for byproducts)
Reaction Time 4-6 hours12-16 hours (cumulative)
Reagents and Solvents Coupling agent (e.g., HATU), base, solventBoc-anhydride, methyl iodide, base, coupling agent, solvents
Estimated Cost per gram of Intermediate Higher starting material cost, fewer stepsLower starting material cost, more steps and reagents

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Direct Coupling of this compound with a Pyridone Core
  • Materials: this compound (1.2 eq.), Pyridone core (1.0 eq.), HATU (1.3 eq.), DIPEA (3.0 eq.), Anhydrous DMF.

  • Procedure:

    • To a solution of this compound and the pyridone core in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.

    • Add HATU in one portion and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Three-Step Synthesis from D-Valinol
  • Step 1: Boc Protection of D-Valinol

    • Materials: D-Valinol (1.0 eq.), Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM).

    • Procedure: Dissolve D-Valinol in DCM and add triethylamine. Cool the mixture to 0°C and add a solution of Boc₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain Boc-D-Valinol.

  • Step 2: N-Methylation of Boc-D-Valinol

    • Materials: Boc-D-Valinol (1.0 eq.), Sodium hydride (NaH, 1.2 eq.), Methyl iodide (CH₃I, 1.5 eq.), Anhydrous THF.

    • Procedure: To a suspension of NaH in anhydrous THF at 0°C, add a solution of Boc-D-Valinol in THF dropwise. Stir for 30 minutes, then add methyl iodide. Allow the reaction to stir at room temperature overnight. Carefully quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 3: Coupling with Pyridone Core

    • Follow the procedure outlined in Protocol 1 , using the this compound synthesized in Step 2.

Visualization of Synthetic Pathways

The logical flow of the two synthetic approaches is illustrated below.

Synthesis_Comparison cluster_0 Route 1: Direct Coupling cluster_1 Route 2: Multi-step Synthesis This compound This compound Coupling_1 Direct Coupling (HATU, DIPEA) This compound->Coupling_1 Pyridone Core_1 Pyridone Core_1 Pyridone Core_1->Coupling_1 Target Intermediate_1 Target Intermediate Coupling_1->Target Intermediate_1 D-Valinol D-Valinol Boc_Protection Boc Protection (Boc2O, Et3N) D-Valinol->Boc_Protection Boc_D_Valinol Boc-D-Valinol Boc_Protection->Boc_D_Valinol N_Methylation N-Methylation (NaH, CH3I) Boc_D_Valinol->N_Methylation N_Boc_N_methyl_D_Valinol_Synth This compound N_Methylation->N_Boc_N_methyl_D_Valinol_Synth Coupling_2 Coupling (HATU, DIPEA) N_Boc_N_methyl_D_Valinol_Synth->Coupling_2 Pyridone Core_2 Pyridone Core_2 Pyridone Core_2->Coupling_2 Target Intermediate_2 Target Intermediate Coupling_2->Target Intermediate_2

Caption: Comparison of synthetic routes to a key intermediate.

Cost-Benefit Analysis

The choice between this compound and D-Valinol represents a classic trade-off in chemical synthesis: the upfront cost of a more advanced intermediate versus the operational costs and potential yield losses of a multi-step approach.

Cost Considerations:

  • Starting Material Cost: As shown in Table 1, D-Valinol is significantly cheaper than its N-protected and N-methylated counterpart. For large-scale synthesis, this initial cost difference can be a major factor.

  • Reagent and Solvent Costs: The multi-step synthesis starting from D-Valinol requires additional reagents such as Boc-anhydride, a methylating agent, and bases, as well as solvents for reactions and purifications. These costs must be factored into the overall economic analysis.

  • Labor and Time Costs: A single-step reaction is inherently more time- and labor-efficient than a three-step sequence. This can be a crucial consideration in research and development timelines.

  • Yield and Purity: While the direct coupling of this compound is likely to proceed with a higher overall yield and produce a cleaner crude product, the multi-step approach introduces potential for material loss at each stage and the formation of side products that may complicate purification.

Benefit Considerations:

  • Efficiency and Predictability: Using the pre-functionalized this compound offers a more streamlined and predictable synthetic route. This can be particularly advantageous in the early stages of drug discovery where rapid access to target molecules is essential.

  • Process Robustness: A one-step reaction is generally easier to optimize and scale up compared to a multi-step process, which may have more critical process parameters to control.

  • Reduced Waste: A shorter synthetic route typically generates less chemical waste, aligning with the principles of green chemistry.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in synthesis is highly dependent on the specific project goals and scale of operation.

  • For early-stage research and development, and for the synthesis of complex, high-value molecules on a smaller scale, the use of this compound is often the preferred choice. The higher upfront cost is justified by the time savings, higher yields, and greater predictability of the synthetic route.

  • For large-scale manufacturing where cost of goods is a primary driver, the multi-step synthesis from the more economical D-Valinol may be more attractive. However, this route requires significant process development and optimization to ensure high overall yields and purity, and to manage the additional operational complexities.

Ultimately, the decision should be made after a thorough evaluation of the project's specific requirements, including timelines, budget, and the synthetic complexity of the target molecule. This guide provides a framework for such an evaluation, enabling researchers and drug development professionals to make an informed choice between these valuable chiral building blocks.

References

A Comparative Guide to the Characterization of N-Boc-N-methyl-D-Valinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization of N-Boc-N-methyl-D-Valinol and related derivatives. It is intended for researchers, scientists, and drug development professionals working with chiral amino alcohols and their applications in synthesis. This document summarizes key physicochemical properties, provides detailed experimental protocols for characterization, and presents visual workflows for synthesis and analysis.

Physicochemical and Spectroscopic Data Comparison

The following tables provide a comparative summary of the available physicochemical and spectroscopic data for this compound, its precursor N-Boc-D-Valinol, and a related N-methylated derivative, N-Boc-N-methyl-L-alaninol. Data for this compound is often extrapolated from its L-enantiomer or related structures due to limited direct availability in the literature.

Table 1: Physicochemical Properties

PropertyThis compoundN-Boc-D-ValinolN-Boc-N-methyl-L-alaninol
Molecular Formula C₁₁H₂₃NO₃C₁₀H₂₁NO₃C₉H₁₉NO₃
Molecular Weight 217.31 g/mol 203.28 g/mol 189.25 g/mol
Appearance White to off-white solidWhite crystalline solidColorless oil or solid
Melting Point Not widely reported68-72 °CNot widely reported
Specific Rotation [α]D Expected to be opposite to L-form+23° (c=1, chloroform)[1]Not widely reported

Table 2: Spectroscopic Data

TechniqueThis compound (Expected/Analog Data)N-Boc-D-Valinol (Literature Data)N-Boc-N-methyl-L-alaninol (Analog Data)
¹H NMR (CDCl₃, δ ppm) Signals for Boc (∼1.45), N-CH₃ (∼2.8-2.9), CH (multiplet), CH₂OH (multiplets), and isopropyl (doublets) are expected.∼ 0.9 (d, 6H), 1.45 (s, 9H), 1.8-2.0 (m, 1H), 3.4-3.7 (m, 3H), 4.8 (br s, 1H)∼ 1.14 (d, 3H), 1.44 (s, 9H), 2.85 (s, 3H), 3.4-3.6 (m, 2H), 3.8-4.0 (m, 1H)
¹³C NMR (CDCl₃, δ ppm) Expected peaks for Boc (Cq ∼80, CH₃ ∼28.5), N-CH₃, CH, CH₂OH, and isopropyl carbons.∼ 18.9, 19.5, 28.4, 58.9, 64.5, 79.5, 156.7Expected peaks for Boc (Cq ∼79, CH₃ ∼28.4), N-CH₃, CH, CH₂OH, and CH₃ carbons.
Mass Spectrometry (m/z) Expected [M+H]⁺ at 218.17Expected [M+H]⁺ at 204.16Expected [M+H]⁺ at 190.14

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducibility. Below are representative protocols derived from literature on similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of related N-methylated amino alcohols.

Procedure:

  • N-methylation of N-Boc-D-Valine: To a solution of N-Boc-D-valine in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-N-methyl-D-valine.

  • Reduction to this compound: Dissolve the N-Boc-N-methyl-D-valine in anhydrous THF and cool to 0 °C. Add borane-tetrahydrofuran (B86392) complex (1.5 equivalents) dropwise. Stir the reaction at room temperature for 4 hours. Cool the reaction to 0 °C and quench by the slow addition of methanol (B129727), followed by 1 M HCl. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. Purify by column chromatography on silica (B1680970) gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at 100 MHz or 125 MHz.

  • Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile (B52724).

  • Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

This protocol outlines a general method for the chiral separation of N-Boc protected amino alcohols.[2][3]

Procedure:

  • HPLC System: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column is required. A common choice is a polysaccharide-based column (e.g., CHIRALPAK® series).

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol. For reversed-phase, a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) can be used. The exact ratio should be optimized for best resolution.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 210-220 nm). The retention times of the enantiomers will differ, allowing for the determination of enantiomeric excess (% ee).

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate a typical synthetic pathway for this compound and a general workflow for its characterization.

Synthesis_of_N_Boc_N_methyl_D_Valinol cluster_start Starting Material cluster_protection Boc Protection cluster_methylation N-Methylation cluster_reduction Reduction D_Valine D-Valine N_Boc_D_Valine N-Boc-D-Valine D_Valine->N_Boc_D_Valine (Boc)₂O, Base N_Boc_N_methyl_D_Valine N-Boc-N-methyl-D-Valine N_Boc_D_Valine->N_Boc_N_methyl_D_Valine NaH, CH₃I N_Boc_N_methyl_D_Valinol This compound N_Boc_N_methyl_D_Valine->N_Boc_N_methyl_D_Valinol BH₃·THF

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity Chirality Enantiomeric Purity (% ee) HPLC->Chirality

Caption: Workflow for the characterization of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.